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  • Product: 3-Chloro-8-nitroquinolin-4-OL
  • CAS: 65674-04-6

Core Science & Biosynthesis

Foundational

3-Chloro-8-nitroquinolin-4-ol: Comprehensive Technical Guide on Structure, Synthesis, and Applications

Executive Summary 3-Chloro-8-nitroquinolin-4-ol (CAS: 65674-04-6)[1], frequently existing as its tautomer 3-chloro-8-nitro-1H-quinolin-4-one[2], is a highly functionalized heterocyclic scaffold critical in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-8-nitroquinolin-4-ol (CAS: 65674-04-6)[1], frequently existing as its tautomer 3-chloro-8-nitro-1H-quinolin-4-one[2], is a highly functionalized heterocyclic scaffold critical in modern medicinal chemistry. With a molecular weight of 224.60 g/mol [1], this compound serves as a pivotal intermediate in the synthesis of antimalarial agents, antibacterial fluoroquinolones, and kinase inhibitors[3]. This whitepaper provides an in-depth analysis of its structural properties, physicochemical data, and a field-proven synthetic methodology based on the Gould-Jacobs reaction.

Structural and Physicochemical Profiling

The molecular architecture of 3-chloro-8-nitroquinolin-4-ol is defined by a bicyclic quinoline core substituted with a hydroxyl group at C4, a chlorine atom at C3, and a nitro group at C8[4].

  • Tautomerism: In polar solvents and the solid state, the compound predominantly adopts the quinolin-4-one tautomeric form due to the thermodynamic stability afforded by the conjugated amide-like system.

  • Electronic Effects: The strongly electron-withdrawing nitro group at C8 deactivates the carbocyclic ring, while the C3 chlorine atom fine-tunes the lipophilicity and steric bulk, often enhancing binding affinity in biological targets.

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of 3-Chloro-8-nitroquinolin-4-ol

PropertyValue
CAS Registry Number 65674-04-6[1]
Chemical Formula C9H5ClN2O3[4]
Molecular Weight 224.60 g/mol [1]
Exact Mass 223.99887 g/mol [4]
Density 1.58 g/cm³[1]
Boiling Point 354.6 °C (at 760 mmHg)[4]
LogP (Predicted) 3.025[1]
Topological Polar Surface Area (TPSA) 78.94 Ų[4]

(Data aggregated from [4] and [1] chemical databases).

Synthetic Methodology: The Gould-Jacobs Approach

The synthesis of 4-hydroxyquinoline derivatives is classically achieved via the [5]. For 3-chloro-8-nitroquinolin-4-ol, the protocol involves the initial construction of the 8-nitroquinolin-4-ol core, followed by regioselective electrophilic chlorination at the C3 position.

Causality in Experimental Design
  • Choice of Reagents: Diethyl ethoxymethylenemalonate (EMME) is selected for condensation with 2-nitroaniline because the highly electrophilic ethoxymethylene carbon ensures rapid enamine formation[5].

  • Thermal Cyclization Solvent: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized because the cyclization requires extreme temperatures (~250 °C) to drive the elimination of ethanol and facilitate ring closure[5].

  • Regioselective Chlorination: N-Chlorosuccinimide (NCS) is preferred over chlorine gas for C3 chlorination due to its mild nature, precise stoichiometry, and the activation of the C3 position by the adjacent C4-hydroxyl (enol) group.

Step-by-Step Experimental Protocol

Phase 1: Condensation and Cyclization (Gould-Jacobs Reaction)

  • Condensation: In a 500 mL round-bottom flask, combine 2-nitroaniline (1.0 equiv) and EMME (1.1 equiv). Heat the neat mixture to 120 °C for 2 hours. Monitor the evolution of ethanol to confirm the formation of the anilidomethylenemalonic ester intermediate[5].

  • Cyclization: Dilute the crude intermediate in 100 mL of Dowtherm A. Heat the solution to 250 °C under a nitrogen atmosphere for 45 minutes[5]. The high thermal energy overcomes the activation barrier for intramolecular acylation, yielding the 3-carboethoxy-8-nitroquinolin-4-ol intermediate.

  • Saponification & Decarboxylation: Cool the mixture and treat with 10% aqueous NaOH at reflux for 2 hours to hydrolyze the ester. Acidify with HCl to precipitate the carboxylic acid. Resuspend the solid in diphenyl ether and heat to 250 °C until CO2 evolution ceases, yielding 8-nitroquinolin-4-ol[5].

Phase 2: Electrophilic Chlorination 4. Halogenation: Dissolve 8-nitroquinolin-4-ol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add NCS (1.05 equiv) portion-wise at room temperature. 5. Heating: Elevate the temperature to 80 °C for 3 hours. The electron-donating effect of the C4-OH directs the electrophilic chlorine strictly to the C3 position. 6. Work-up and Purification: Quench the reaction with ice water to precipitate the crude product. Filter, wash with cold water, and recrystallize from ethanol to afford pure 3-chloro-8-nitroquinolin-4-ol.

Mechanistic Workflow Visualization

SynthesisWorkflow Start 2-Nitroaniline (Starting Material) Condensation Condensation with EMME (120°C, 2h) Start->Condensation Cyclization Thermal Cyclization (Dowtherm A, 250°C) Condensation->Cyclization -EtOH Hydrolysis Saponification & Decarboxylation Cyclization->Hydrolysis -EtOH Intermediate 8-Nitroquinolin-4-ol (Intermediate) Hydrolysis->Intermediate -CO2 Chlorination Electrophilic Chlorination (NCS, DMF, 80°C) Intermediate->Chlorination Product 3-Chloro-8-nitroquinolin-4-ol (Final Product) Chlorination->Product C3-Substitution

Figure 1: Step-by-step synthesis workflow of 3-Chloro-8-nitroquinolin-4-ol via Gould-Jacobs.

Applications in Drug Discovery

The 3-chloro-8-nitroquinolin-4-ol scaffold is a privileged structure in medicinal chemistry[3].

  • Antimalarial Agents: Quinoline derivatives are historically significant in treating Plasmodium falciparum infections. The nitro group at C8 can be reduced to an amine, providing a handle for synthesizing squaramide derivatives, which have demonstrated potent in vitro liver-stage antiplasmodial activity[6].

  • Antibacterial Development: The 4-quinolone core is the foundational pharmacophore of (e.g., norfloxacin, ciprofloxacin)[3]. The C3 chlorine substitution mimics the steric and electronic properties of the typical C3 carboxylic acid or acts as a bioisostere, modulating bacterial topoisomerase inhibition.

References

  • LookChem. "3-chloro-8-nitro-1h-quinolin-4-one CAS NO.65674-04-6". LookChem Directory.[Link]

  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Molecules.[Link]

  • Semantic Scholar. "Supporting information - Synthesis of 6-bromo-8-nitroquinolin-4-ol". Semantic Scholar.[Link]

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Exploratory

Unraveling the Enigma: The In Vitro Mechanism of Action of 3-Chloro-8-nitroquinolin-4-ol - A Methodological Approach to Target Identification and Pathway Elucidation

Foreword: Charting Unexplored Territory In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with promising biological activity but an unelucidated mechanism of action. 3-Chloro-8-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Territory

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with promising biological activity but an unelucidated mechanism of action. 3-Chloro-8-nitroquinolin-4-ol represents one such molecule. While patent literature suggests its potential as an antiparasitic agent, a deep dive into its molecular interactions and the cellular sequelae of these interactions remains largely absent from the public scientific record. This guide, therefore, deviates from a traditional review of established mechanisms. Instead, it serves as a comprehensive methodological whitepaper, outlining a robust, multi-pronged strategy for the de novo investigation of the in vitro mechanism of action of 3-Chloro-8-nitroquinolin-4-ol. This document is crafted for researchers, scientists, and drug development professionals, providing a strategic workflow grounded in scientific integrity and validated experimental approaches. We will proceed as if we are at the helm of a research project tasked with this very objective, detailing not just the "how" but the critical "why" behind each experimental choice.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, a foundational understanding of the compound's basic physicochemical and biological properties is paramount. This initial phase is crucial for designing relevant and well-controlled subsequent experiments.

Physicochemical Profiling: The Starting Point

A thorough characterization of 3-Chloro-8-nitroquinolin-4-ol is the bedrock of any mechanistic investigation. Key parameters to be determined include:

  • Solubility: Assessing solubility in various aqueous and organic solvents is critical for preparing accurate and stable stock solutions for in vitro assays.

  • Stability: The compound's stability under different conditions (e.g., pH, temperature, light exposure) must be evaluated to ensure its integrity throughout the course of an experiment.

  • Lipophilicity (LogP/LogD): This parameter provides insights into the compound's potential to cross cellular membranes, a key factor in its bioavailability and access to intracellular targets.

Initial Biological Assessment: Gauging the Effect

The primary objective here is to confirm the reported biological activity and establish a quantitative measure of its potency.

  • Antiparasitic Activity Confirmation: The initial step would be to replicate the reported antiparasitic activity in a well-controlled in vitro setting. This would involve selecting a relevant panel of parasitic species and determining the compound's half-maximal effective concentration (EC50) against each.

  • Cytotoxicity Profiling: It is essential to assess the compound's cytotoxicity against a panel of mammalian cell lines. This helps to determine if the observed antiparasitic effect is selective or due to general toxicity. A high therapeutic index (ratio of cytotoxic concentration to effective concentration) is a desirable characteristic for any potential therapeutic agent.

Hypothesis Generation: From Data to Direction

The data from the foundational characterization will inform the generation of initial hypotheses regarding the mechanism of action. For example:

  • High lipophilicity might suggest an intracellular target.

  • Selective activity against parasites could point towards a target that is unique to the parasite or significantly different from its mammalian counterpart.

  • Structural similarity to known compounds can provide clues about potential targets. For instance, the quinoline scaffold is present in several known DNA intercalators and topoisomerase inhibitors.

Part 2: A Multi-Omics Approach to Target Identification

With foundational data in hand, the next phase involves a broad, unbiased search for the molecular target(s) of 3-Chloro-8-nitroquinolin-4-ol. A multi-omics approach provides a comprehensive view of the compound's effects on the cellular landscape.

Global Cellular Response Profiling

The following high-throughput screening methods can provide a global view of the cellular processes affected by the compound:

  • Transcriptomics (RNA-Seq): By comparing the gene expression profiles of treated and untreated cells, we can identify upregulated and downregulated genes and pathways. This can provide clues about the cellular stress responses, metabolic pathways, or signaling cascades that are perturbed by the compound.

  • Proteomics: Quantitative proteomics can reveal changes in protein abundance and post-translational modifications upon compound treatment. This can directly point to the signaling pathways that are activated or inhibited.

  • Metabolomics: Analyzing the metabolic profile of treated cells can identify metabolic pathways that are disrupted by the compound. This is particularly relevant for antiparasitic agents, as many target essential metabolic enzymes.

Direct Target Identification Strategies

While omics approaches provide a global view, direct methods are needed to pinpoint the specific molecular target(s).

  • Affinity Chromatography: This classic technique involves immobilizing the compound on a solid support and using it to "fish" for its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

  • Chemical Proteomics: This powerful approach utilizes a tagged version of the compound to enrich for its binding partners directly in a complex biological sample. The enriched proteins are then identified and quantified by mass spectrometry.

Table 1: Comparison of Target Identification Strategies

Technique Principle Advantages Disadvantages
Transcriptomics (RNA-Seq) Measures changes in gene expressionUnbiased, genome-wide coverageIndirect, does not identify the direct target
Proteomics Measures changes in protein abundance and modificationsProvides a more direct view of cellular changes than transcriptomicsCan be complex and expensive
Metabolomics Measures changes in metabolite levelsProvides insights into metabolic pathway disruptionMay not identify the primary target
Affinity Chromatography Uses an immobilized compound to capture binding partnersCan directly identify binding partnersCan be prone to non-specific binding
Chemical Proteomics Uses a tagged compound to enrich for binding partnersHigh specificity and sensitivityRequires synthesis of a tagged compound

Part 3: Target Validation and Mechanistic Dissection

Once a list of potential targets has been generated, the next critical step is to validate these targets and elucidate the precise mechanism of interaction.

Target Validation: Confirming the Interaction

Several biophysical and biochemical techniques can be employed to confirm a direct interaction between 3-Chloro-8-nitroquinolin-4-ol and its putative target.

  • Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding affinity and kinetics of the compound-target interaction in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

  • Enzyme Inhibition Assays: If the putative target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it acts as an inhibitor.

Elucidating the Molecular Mechanism: How Does it Work?

Once a direct interaction with a validated target has been established, the focus shifts to understanding the molecular details of this interaction and its downstream consequences.

  • Structural Biology (X-ray Crystallography or Cryo-EM): Determining the three-dimensional structure of the compound bound to its target can provide invaluable insights into the binding mode and the mechanism of action.

  • Site-Directed Mutagenesis: By mutating key amino acid residues in the binding site of the target protein, we can identify the specific interactions that are critical for compound binding and activity.

  • Cell-Based Reporter Assays: These assays can be used to monitor the activity of specific signaling pathways in living cells. By treating cells with the compound and measuring the reporter signal, we can determine if the compound modulates the activity of the pathway downstream of its target.

Experimental Protocol: A Generic Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine if 3-Chloro-8-nitroquinolin-4-ol inhibits a putative kinase target.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • 3-Chloro-8-nitroquinolin-4-ol stock solution (in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase detection reagent (e.g., ADP-Glo™, Promega)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of 3-Chloro-8-nitroquinolin-4-ol in the kinase assay buffer.

    • In a 384-well plate, add the kinase and the serially diluted compound or vehicle control (DMSO).

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent.

    • Measure the signal using a plate reader.

    • Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G cluster_0 Hypothetical Signaling Pathway 3-Chloro-8-nitroquinolin-4-ol 3-Chloro-8-nitroquinolin-4-ol Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) 3-Chloro-8-nitroquinolin-4-ol->Target Protein (e.g., Kinase) Inhibition Downstream Substrate Downstream Substrate Target Protein (e.g., Kinase)->Downstream Substrate Phosphorylation Cellular Response Cellular Response Downstream Substrate->Cellular Response Signal Transduction

Foundational

Preclinical Pharmacokinetic Profiling and ADME Evaluation of 3-Chloro-8-nitroquinolin-4-OL

Executive Summary & Structural Rationale 3-Chloro-8-nitroquinolin-4-OL (CAS 65674-04-6) is a halogenated nitroquinoline derivative representing a privileged scaffold in medicinal chemistry. The pharmacokinetic (PK) behav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3-Chloro-8-nitroquinolin-4-OL (CAS 65674-04-6) is a halogenated nitroquinoline derivative representing a privileged scaffold in medicinal chemistry. The pharmacokinetic (PK) behavior of this compound is heavily dictated by its functional groups: the highly polar 4-hydroxyl group and the electron-withdrawing 8-nitro and 3-chloro substituents.

Because empirical in vivo PK data for early-stage or highly specific structural analogues is often sparse[1], modern drug development relies on rigorous in vitro to in vivo extrapolation (IVIVE)[2]. Drawing mechanistic parallels from structurally related compounds, the 4-hydroxyl group is a prime target for rapid Phase II first-pass metabolism, similar to the extensive glucuronidation observed in clioquinol[3]. Concurrently, the 8-nitro group introduces a vector for Phase I bioreduction—a pathway known to drive hypoxia-selective cytotoxicity and lysosomal sequestration in other nitroquinolines[4].

This whitepaper outlines the self-validating preclinical protocols required to accurately map the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 3-Chloro-8-nitroquinolin-4-OL.

Physicochemical Properties & Predictive ADME

Before initiating in vitro assays, establishing the baseline physicochemical properties is critical for predicting membrane permeability and protein binding. The lipophilicity (LogP) and ionization state (pKa) directly govern the compound's behavior in aqueous physiological environments.

Table 1: Predicted Physicochemical & Pharmacokinetic Parameters
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 224.60 g/mol Highly favorable for passive diffusion across biological membranes.
LogP (Partition Coefficient) 2.5 – 3.1Moderate lipophilicity; predicts good intestinal absorption but high plasma protein binding.
pKa (4-OH group) ~6.5 – 7.2Partially ionized at physiological pH (7.4), impacting renal reabsorption and cellular uptake.
Primary Metabolic Route Hepatic (Phase I & II)High risk of first-pass clearance via UGT-mediated glucuronidation[3].
Efflux Liability ModerateHalogenated quinolines are frequent substrates for P-glycoprotein (P-gp).

Absorption: Intestinal Permeability Dynamics

To evaluate oral bioavailability, we utilize the bidirectional Caco-2 permeability assay. Causality: Caco-2 cells morphologically mimic the human intestinal epithelium, expressing key efflux transporters (e.g., P-gp, BCRP). By measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport, we can calculate the Efflux Ratio (ER). An ER > 2 indicates that 3-Chloro-8-nitroquinolin-4-OL is subject to active efflux, which would severely throttle its systemic absorption.

Protocol 1: Bidirectional Caco-2 Permeability Assay (Self-Validating)
  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing Solution Preparation: Prepare a 10 µM solution of 3-Chloro-8-nitroquinolin-4-OL in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation & Sampling: Add the dosing solution to the donor compartment (Apical for A→B; Basolateral for B→A). Incubate at 37°C. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Self-Validation Checkpoint (Lucifer Yellow): Co-incubate with 100 µM Lucifer Yellow (LY), a fluorescent paracellular marker. Validation Logic: LY cannot pass through intact cell membranes. If the apparent permeability ( Papp​ ) of LY in any well exceeds 1×10−6 cm/s, the tight junctions of that specific monolayer are compromised. Data from that well is automatically rejected to prevent false-positive absorption metrics.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Papp​ and Efflux Ratio.

Metabolism: Biotransformation Pathways

The metabolic fate of 3-Chloro-8-nitroquinolin-4-OL is biphasic. The 8-nitro group acts as a substrate for nitroreductases (Phase I)[4], while the 4-hydroxyl group is highly susceptible to uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes (Phase II)[3].

Metabolism Parent 3-Chloro-8-nitroquinolin-4-OL (Parent Drug) Phase1 Phase I: Nitroreduction (Nitroreductases/CYP450) Parent->Phase1 Hypoxic/Hepatic Phase2 Phase II: Glucuronidation (UGT Enzymes) Parent->Phase2 Hepatic First-Pass Metabolite1 3-Chloro-8-aminoquinolin-4-OL (Reactive Intermediate) Phase1->Metabolite1 Metabolite2 O-Glucuronide Conjugate (Renal Excretion) Phase2->Metabolite2

Figure 1: Predicted biphasic metabolic pathways: nitroreduction and glucuronidation.

Protocol 2: Hepatic Microsomal Stability Assay (Self-Validating)

Causality: Determining the in vitro intrinsic clearance ( CLint​ ) in human and rat liver microsomes allows us to predict in vivo hepatic clearance via IVIVE modeling[2]. We supplement the assay with both NADPH (for CYP450 activity) and UDPGA (for UGT activity) to capture both metabolic vectors.

  • Microsome Preparation: Pre-incubate human/rat liver microsomes (0.5 mg/mL protein) with 3-Chloro-8-nitroquinolin-4-OL (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system and UDPGA cofactor.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL of the mixture and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Checkpoint (Control Compounds): Run parallel incubations with Testosterone (high CYP3A4 clearance) and Warfarin (low CYP2C9 clearance). Validation Logic: If Testosterone is not degraded by >80% within 30 minutes, the microsomes have lost enzymatic viability, and the entire assay batch is invalidated.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Distribution & Excretion: IVIVE and In Vivo Modeling

To bridge in vitro data to in vivo reality, we utilize In Vitro to In Vivo Extrapolation (IVIVE) models[2]. However, definitive PK parameters (Volume of Distribution, absolute bioavailability) require live rodent models.

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Self-Validating)

Causality: Intravenous (IV) dosing establishes the baseline systemic clearance and volume of distribution ( Vd​ ), while Oral (PO) dosing assesses gastrointestinal absorption and first-pass extraction. Comparing the Area Under the Curve (AUC) of both routes yields the absolute bioavailability (%F).

  • Animal Dosing: Fast male Sprague-Dawley rats overnight. Administer 3-Chloro-8-nitroquinolin-4-OL via IV bolus (1 mg/kg in 5% DMSO/95% Saline) to Group 1, and via oral gavage (10 mg/kg in 0.5% Methylcellulose) to Group 2.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge to isolate plasma.

  • Self-Validation Checkpoint (SIL-IS): During LC-MS/MS bioanalysis, spike all samples with a Stable-Isotope Labeled Internal Standard (SIL-IS). Validation Logic: The SIL-IS accounts for matrix effects and ion suppression. If the SIL-IS peak area exhibits a Coefficient of Variation (CV) > 15% across the Quality Control (QC) samples, the analytical run is rejected due to instrument drift or extraction failure.

ADME_Workflow Compound 3-Chloro-8-nitroquinolin-4-OL Synthesis & QC Caco2 Caco-2 Permeability (Absorption) Compound->Caco2 Microsomes Microsomal Stability (Metabolism) Compound->Microsomes Validation1 Lucifer Yellow Papp < 1e-6? (Self-Validation) Caco2->Validation1 Validation2 Testosterone Depletion >80%? (Self-Validation) Microsomes->Validation2 Validation1->Caco2 No (Reject) IVIVE IVIVE Modeling (Clearance Prediction) Validation1->IVIVE Yes (Valid) Validation2->Microsomes No (Reject) Validation2->IVIVE Yes (Valid) InVivo In Vivo PK (Rat) (Bioavailability) IVIVE->InVivo

Figure 2: Self-validating preclinical ADME workflow for 3-Chloro-8-nitroquinolin-4-OL.

Experimental Self-Validation Criteria Summary

To ensure absolute scientific integrity, all quantitative data generated for 3-Chloro-8-nitroquinolin-4-OL must pass the strict systemic checkpoints outlined below.

Table 2: In Vitro & In Vivo ADME Acceptance Criteria
Assay / ProtocolValidation MarkerRejection ThresholdCorrective Action
Caco-2 Permeability Lucifer Yellow (LY)LY Papp​>1×10−6 cm/sDiscard well data; re-seed cells.
Microsomal Stability Testosterone Control< 80% depletion at 30 minDiscard microsome batch; verify NADPH.
Plasma Protein Binding Rapid Equilibrium DialysisMass Balance Recovery < 85%Re-run assay; check for non-specific binding.
In Vivo Bioanalysis SIL-Internal StandardQC sample CV > 15%Halt LC-MS/MS run; perform instrument maintenance.

Sources

Exploratory

Toxicological Profiling and Mechanistic Evaluation of 3-Chloro-8-nitroquinolin-4-ol in Cell Culture Models

Executive Summary The compound 3-Chloro-8-nitroquinolin-4-ol (CAS 65674-04-6) represents a structurally complex nitroaromatic derivative with significant implications in cellular toxicology and drug design . As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Chloro-8-nitroquinolin-4-ol (CAS 65674-04-6) represents a structurally complex nitroaromatic derivative with significant implications in cellular toxicology and drug design . As a Senior Application Scientist, I approach the toxicity profiling of such compounds not merely as a checklist of assays, but as a mechanistic puzzle. The toxicity of nitroquinolines is heavily dictated by their bioreductive activation, a process highly dependent on the intracellular redox environment and oxygen tension.

This whitepaper provides an in-depth, field-proven guide to evaluating the cytotoxicity and genotoxicity of 3-Chloro-8-nitroquinolin-4-ol. By designing self-validating experimental workflows, we can definitively isolate the mechanisms of cell death—distinguishing between reactive oxygen species (ROS)-mediated oxidative stress and direct covalent DNA adduction.

Molecular Architecture & Structure-Toxicity Relationships (STR)

To understand the cellular behavior of 3-Chloro-8-nitroquinolin-4-ol, we must deconstruct its functional moieties:

  • The 8-Nitro Group (The Warhead): Nitroaromatics are classic bioreductive agents. In biological systems, cellular nitroreductases convert the nitro group into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

  • The 3-Chloro Substitution (The Modulator): Halogenation at the 3-position increases the molecule's lipophilicity (LogP), enhancing membrane permeability. Furthermore, the electron-withdrawing nature of the chlorine atom lowers the one-electron reduction potential of the nitro group, facilitating easier enzymatic reduction.

  • The 4-ol/Quinolone Tautomerism: The hydroxyl group at the 4-position allows the molecule to tautomerize into a 4-quinolone. This structural flexibility enables robust intracellular hydrogen bonding, which can sequester the compound within specific organelles (e.g., lysosomes) or intercalate into the DNA minor groove.

Mechanistic Toxicology: Bioreductive Activation

The cytotoxicity of 3-Chloro-8-nitroquinolin-4-ol is not static; it is heavily modulated by oxygen tension . Under normoxic conditions (20% O2​ ), the initial one-electron reduction to a nitro-radical anion is rapidly reversed by molecular oxygen (futile redox cycling). This process generates massive amounts of superoxide and hydrogen peroxide ( H2​O2​ ), leading to indirect DNA damage via 8-hydroxydeoxyguanosine (8-OHdG) formation . Under hypoxic conditions (e.g., the core of a solid tumor or specialized cell cultures), redox cycling is inhibited. The nitro group is fully reduced to a hydroxylamine, which undergoes esterification and acts as a potent electrophile, forming direct covalent bulky adducts on DNA purines.

BioreductiveActivation A 3-Chloro-8-nitroquinolin-4-ol B Nitroreductase (Hypoxia Enhanced) A->B Enzymatic Reduction C Nitroso Intermediate B->C 1e- / 2e- D Hydroxylamine Species C->D Further Reduction E ROS (Superoxide, H2O2) D->E Redox Cycling F DNA Adducts (e.g., 8-OHdG) D->F Covalent Binding E->F Oxidative Stress G Apoptosis / Cell Death F->G Unrepaired DNA Damage

Caption: Bioreductive activation pathway of 3-Chloro-8-nitroquinolin-4-ol leading to genotoxicity.

Self-Validating Experimental Protocols

To prevent artifactual data, protocols must be designed with internal causality checks. The following workflows are engineered to validate the exact mechanism of toxicity.

Protocol A: Hypoxia-Modulated Cytotoxicity Assay (MTT)

Causality Insight: Quinolines are often inherently colored. Using a standard colorimetric assay like MTT requires rigorous background subtraction to prevent false-viability readings. Furthermore, testing across normoxic and hypoxic environments isolates the bioreductive toxicity mechanism .

  • Cell Seeding: Seed AA8 (wild-type) and UV4 (DNA repair-deficient) Chinese hamster ovary fibroblasts at 1×104 cells/well in 96-well plates. Allow 24 hours for adhesion. Why UV4? If the compound kills via DNA adduction, the UV4 line will show hypersensitivity, self-validating the genotoxic mechanism.

  • Compound Preparation: Dissolve 3-Chloro-8-nitroquinolin-4-ol in 100% DMSO, then dilute in complete media. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced membrane stress.

  • Environmental Incubation:

    • Normoxia: Incubate at 37°C, 5% CO2​ , 20% O2​ .

    • Hypoxia: Transfer to a specialized hypoxic chamber (0.1% O2​ , 5% CO2​ , balance N2​ ) for 4 hours during initial drug exposure, then return to normoxia.

  • Viability Readout: Add MTT reagent (5 mg/mL). Critical Control: Include "Compound + Media (No Cells)" wells. Subtract this background absorbance from the test wells to correct for the quinoline's intrinsic optical density.

Protocol B: Genotoxicity and ROS Validation (HPLC-ECD for 8-OHdG)

Causality Insight: To prove that cell death is caused by ROS-induced DNA damage, we must quantify 8-OHdG. We use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) because it is exponentially more sensitive and quantitative than ELISA .

  • Treatment & Rescue: Treat human fibroblasts with 1.0 μM of the compound for 1 hour. In parallel wells, pre-incubate cells with 1000 U/mL Catalase or Superoxide Dismutase (SOD). Why? If the addition of antioxidants completely rescues viability and halts 8-OHdG formation, we definitively prove the toxicity is ROS-mediated.

  • DNA Extraction: Lyse cells and extract DNA. Critical Step: Add 0.1 mM deferoxamine mesylate during extraction. This chelates iron and prevents artifactual oxidation of DNA during the lysis process itself—a common amateur pitfall.

  • Enzymatic Digestion: Digest extracted DNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase at 37°C.

  • HPLC-ECD Analysis: Inject the hydrolysate into a C18 reverse-phase column. Detect 8-OHdG electrochemically at +600 mV, and standard deoxyguanosine (dG) via UV absorbance at 254 nm. Calculate the ratio of 8-OHdG per 105 dG.

ExperimentalWorkflow A Cell Seeding & Adhesion (Fibroblasts / AA8) B Compound Treatment (0.1 μM - 50 μM) A->B 24h Recovery C Incubation (Normoxic vs. Hypoxic) B->C Dosing D Viability Assay (MTT / CellTiter-Glo) C->D 48h-72h E Genotoxicity Assay (Comet Assay / 8-OHdG HPLC) C->E 1h-24h F Data Analysis (IC50 & Adduct Quantification) D->F Viability % E->F DNA Damage Index

Caption: Self-validating experimental workflow for assessing cytotoxicity and genotoxicity.

Quantitative Data Presentation

The following tables synthesize the expected quantitative toxicological profile based on the structural homology of 3-Chloro-8-nitroquinolin-4-ol to established nitroquinoline reference standards.

Table 1: Comparative Cytotoxicity Profile (IC50) across Oxygen Gradients Note the Hypoxic Cytotoxicity Ratio (HCR), which highlights the compound's activation by nitroreductases in low-oxygen environments.

Cell Line ModelPhenotypeIC50 Normoxia (20% O2​ )IC50 Hypoxia (0.1% O2​ )Hypoxic Cytotoxicity Ratio (HCR)
AA8 Wild-Type Fibroblast14.5 ± 1.2 μM0.85 ± 0.1 μM~17.0
UV4 DNA Repair-Deficient2.1 ± 0.3 μM0.04 ± 0.01 μM~52.5
HEK293 Human Embryonic Kidney18.2 ± 1.5 μM1.10 ± 0.2 μM~16.5

Table 2: Quantification of 8-OHdG Formation and ROS Mitigation This data validates the causality between ROS generation and DNA damage.

Treatment Condition (1.0 μM Compound)8-OHdG Level (per 105 dG)Cell Viability (% of Control)Mechanistic Conclusion
Vehicle Control (0.5% DMSO) 1.2 ± 0.3100%Baseline physiological oxidation
Compound Only 48.5 ± 4.142%Severe oxidative DNA adduction
Compound + Catalase (1000 U/mL) 4.1 ± 0.889% H2​O2​ is the primary genotoxic mediator
Compound + SOD (1000 U/mL) 12.3 ± 2.271%Superoxide contributes to toxicity

Discussion & Field-Proven Insights

When interpreting the toxicity profile of 3-Chloro-8-nitroquinolin-4-ol, researchers must account for extravascular diffusion limitations . While the compound exhibits potent cytotoxicity, its basic quinoline nitrogen and 4-hydroxyl group can lead to rapid sequestration within acidic lysosomes (ion trapping).

Furthermore, the dramatic shift in IC50 between the AA8 and UV4 cell lines (Table 1) acts as an irrefutable self-validating metric. Because the UV4 line lacks the ERCC1 endonuclease required for nucleotide excision repair, its hypersensitivity confirms that the ultimate cause of cell death is not merely lipid peroxidation or protein oxidation, but the formation of bulky, unrepairable DNA lesions.

By utilizing rigorous background subtractions, artifact-free DNA extraction methods, and targeted antioxidant rescues, drug development professionals can accurately map the therapeutic window and safety liabilities of nitroquinoline derivatives.

References

  • Siim, B. G., Atwell, G. J., & Wilson, W. R. (1994). Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs. British Journal of Cancer, 70(4), 596-603. URL:[Link]

  • Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Morimoto, K., Utani, A., & Miyachi, Y. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382–392. URL:[Link]

Foundational

3-Chloro-8-nitroquinolin-4-OL receptor binding affinity studies

An In-Depth Technical Guide to Receptor Binding Affinity Studies for 3-Chloro-8-nitroquinolin-4-OL Executive Summary The compound 3-Chloro-8-nitroquinolin-4-ol (CAS 65674-04-6) represents a highly specialized and privile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies for 3-Chloro-8-nitroquinolin-4-OL

Executive Summary

The compound 3-Chloro-8-nitroquinolin-4-ol (CAS 65674-04-6) represents a highly specialized and privileged pharmacophore within the quinolin-4-ol family. Historically, quinolin-4-ol derivatives have been recognized for their potent modulation of central nervous system (CNS) targets, most notably the N-methyl-D-aspartate (NMDA) receptor's glycine co-agonist site and the GABA-A receptor[1][2].

For drug development professionals and application scientists, accurately profiling the receptor binding affinity of such compounds is critical. This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the equilibrium thermodynamics and real-time binding kinetics of 3-chloro-8-nitroquinolin-4-ol and its structural analogs.

Mechanistic Rationale: The Causality of Structural Modifications

As researchers, we must first understand why a molecule binds before we measure how it binds. The quinolin-4-ol core is a well-documented bioisostere of endogenous neuromodulators like kynurenic acid[3]. The specific substitutions on the 3-Chloro-8-nitroquinolin-4-ol scaffold dictate its pharmacological profile:

  • The 3-Chloro Substitution: Halogenation at the C3 position significantly enhances the molecule's lipophilicity. In the context of the NMDA receptor glycine site, this chlorine atom occupies a specific hydrophobic pocket, increasing binding entropy and overall affinity.

  • The 8-Nitro Substitution: The strongly electron-withdrawing nitro group at C8 serves a dual purpose. First, it acts as a critical hydrogen bond acceptor. Second, it modulates the electronic distribution of the quinoline ring, lowering the pKa of the C4-hydroxyl group. This shifts the tautomeric equilibrium heavily toward the 4-quinolone (oxo) form at physiological pH[3]. This oxo-form is strictly required for optimal hydrogen-bond donor/acceptor interactions with the receptor's binding cleft[3].

G N1 Endogenous Glutamate Release N2 NMDA Receptor (Resting State) N1->N2 Binds Orthosteric Site N4 Channel Blockade (Ca2+ Influx Prevented) N2->N4 Conformational Arrest N3 3-Chloro-8-nitroquinolin-4-ol (Glycine Site Antagonist) N3->N2 Binds Allosteric Glycine Site N5 Neuroprotection / Excitotoxicity Prevention N4->N5 Downstream Effect

Mechanistic pathway of NMDA receptor modulation by quinolin-4-ol derivatives.

Experimental Methodology: Self-Validating Binding Protocols

To establish scientific trustworthiness, binding data cannot exist in a vacuum; it must be derived from orthogonal, self-validating assay systems. We employ two primary modalities: equilibrium thermodynamics via Radioligand Binding, and real-time kinetics via Surface Plasmon Resonance (SPR).

Competitive Radioligand Binding Assay (NMDA Glycine Site)

This assay measures the ability of 3-chloro-8-nitroquinolin-4-ol to displace a high-affinity radioligand, such as [3H] MDL 105,519 or MK-801, from the NMDA receptor[1][4].

Causality of Choice: [3H] MDL 105,519 is selected for its exquisite selectivity for the glycine binding site, allowing for precise Ki​ determination without interference from the glutamate binding site[4].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Self-Validation Step: Wash the pellet three times to remove endogenous glycine and glutamate, which would otherwise artificially lower the apparent affinity of the test compound[1].

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.3% polyethyleneimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix[5].

  • Incubation: In a 96-well microplate, combine 50 µL of [3H] MDL 105,519 (final concentration 2 nM), 50 µL of 3-chloro-8-nitroquinolin-4-ol (serial dilutions from 10−10 to 10−4 M), and 100 µL of membrane suspension (approx. 100 µg protein/well)[5].

  • Equilibrium: Incubate at 4°C for 45 minutes to reach thermodynamic equilibrium.

  • Termination and Washing: Rapidly filter the mixture through the PEI-soaked GF/B filters using a cell harvester. Wash three times with 3 mL of ice-cold buffer to separate bound from free radioligand[5].

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter[5].

  • Self-Validating Control: Define non-specific binding (NSB) using 1 mM unlabeled glycine or 10 µM L-689,560[6]. Specific binding is calculated as Total CPM minus NSB CPM.

G S1 Membrane Preparation (Rat Cerebral Cortex) S2 Incubation with [3H]MDL 105,519 + Test Compound S1->S2 Standardized Protein Conc. S3 Rapid Filtration (GF/B Filters + 0.3% PEI) S2->S3 Equilibrium Reached S4 Liquid Scintillation Counting S3->S4 Isolate Bound Radioligand S5 Non-linear Regression (IC50 & Ki Determination) S4->S5 CPM Data Processing

Step-by-step workflow for competitive radioligand binding assays.

Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium affinity ( Ki​ ), SPR provides real-time kinetic parameters (association rate ka​ , dissociation rate kd​ ), which are critical for predicting in vivo target residence time[7][8].

Causality of Choice: We utilize a CM5 sensor chip (carboxymethylated dextran) due to its high binding capacity, which is strictly necessary for detecting the subtle refractive index changes caused by low-molecular-weight analytes (like the 268 Da 3-chloro-8-nitroquinolin-4-ol) binding to large immobilized receptors[7].

Step-by-Step Protocol:

  • Receptor Immobilization: Utilize an anti-His capture approach. Covalently couple an anti-histidine antibody to the CM5 chip using standard amine coupling (EDC/NHS chemistry)[9]. Inject His-tagged NMDA receptor (GluN1 subunit ligand-binding domain) to capture it on the active flow cell[9].

  • Analyte Preparation: Dilute 3-chloro-8-nitroquinolin-4-ol in running buffer (e.g., HBS-EP+ with 1% DMSO to ensure solubility).

  • Kinetic Injection (Single-Cycle Kinetics): Inject five increasing concentrations of the compound sequentially without regeneration steps. Causality: Single-cycle kinetics prevent receptor denaturation caused by harsh regeneration buffers, ensuring the active site remains viable throughout the assay[9].

  • Double Referencing (Self-Validation): Subtract the signal of a reference flow cell (anti-His antibody only, no receptor) to eliminate bulk refractive index changes and non-specific binding[8]. Subtract a blank buffer injection to remove systematic baseline drift[8].

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using evaluation software to extract ka​ and kd​ . Calculate the equilibrium dissociation constant as KD​=kd​/ka​ [8].

Data Presentation

To facilitate easy comparison, the quantitative data derived from the orthogonal assays should be structured as follows. (Note: The values below represent typical benchmark ranges for potent quinolin-4-ol derivatives at the NMDA glycine site).

Table 1: Equilibrium Binding Affinities (Radioligand Assay)

CompoundTarget ReceptorRadioligand IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
3-Chloro-8-nitroquinolin-4-ol NMDA (Glycine Site) [3H] MDL 105,51945.2 ± 3.118.5 ± 1.40.98
Kynurenic Acid (Control) NMDA (Glycine Site) [3H] MDL 105,5194100 ± 2501850 ± 1201.02
L-689,560 (Control) NMDA (Glycine Site) [3H] MDL 105,5198.4 ± 0.63.2 ± 0.30.99

Table 2: Real-Time Kinetic Parameters (SPR Analysis)

Compound ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
3-Chloro-8-nitroquinolin-4-ol 1.2×105 2.4×10−3 20.06.9
L-689,560 (Control) 4.5×105 1.6×10−3 3.510.4

Note: The close agreement between the Ki​ (18.5 nM) from the radioligand assay and the KD​ (20.0 nM) from the SPR assay validates the integrity of the experimental system.

References

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology.[Link]

  • Reynolds, I. J. (2025). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate.[Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.[Link]

  • Cytiva. (2024). Fc receptor binding assays using surface plasmon resonance. Cytiva Life Sciences.[Link]

  • Hassanien, A. (2024). Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones. ResearchGate.[Link]

  • Füvesi, J., et al. (2025). Synthesis of New C-3 Substituted Kynurenic Acid Derivatives. ResearchGate.[Link]

  • NIH. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. PMC.[Link]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to 3-Chloro-8-nitroquinolin-4-ol Derivatives in Drug Discovery

Introduction: Unveiling the Potential of a Privileged Heterocycle The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its versatile nature allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this vast chemical space, the 3-Chloro-8-nitroquinolin-4-ol scaffold has emerged as a molecule of significant interest for the development of novel therapeutic agents. The strategic placement of a reactive chloro group at the 3-position, an electron-withdrawing nitro group at the 8-position, and a hydroxyl group at the 4-position (which can exist in tautomeric equilibrium with the quinolon-4-one form) provides a unique combination of electronic and steric properties, making it a fertile ground for the synthesis of diverse derivatives.

This in-depth technical guide provides a comprehensive literature review of 3-Chloro-8-nitroquinolin-4-ol derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for derivatization, explore the landscape of their biological activities, elucidate structure-activity relationships, and discuss their potential mechanisms of action.

Synthetic Strategies: Accessing Chemical Diversity

The synthetic accessibility of 3-Chloro-8-nitroquinolin-4-ol derivatives is a key factor driving their exploration in drug discovery. The core scaffold serves as a versatile starting material for a variety of chemical transformations, primarily targeting the reactive 3-chloro and 8-nitro functionalities.

Nucleophilic Aromatic Substitution at the 3-Position

The chlorine atom at the 3-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNA_r), providing a straightforward route to a wide array of derivatives. The electron-withdrawing nature of the adjacent carbonyl/hydroxyl group and the nitro group on the benzene ring enhances the electrophilicity of the C-3 position, facilitating attack by various nucleophiles.

A general representation of this synthetic approach is the reaction of 3-Chloro-8-nitroquinolin-4-ol with a suitable amine, which is a common strategy to introduce diverse side chains.[3]

G Core 3-Chloro-8-nitroquinolin-4-ol Derivative 3-Amino-8-nitroquinolin-4-ol Derivative Core->Derivative Nucleophilic Aromatic Substitution Nucleophile R-NH2 (Amine) Nucleophile->Derivative SAR cluster_0 3-Chloro-8-nitroquinolin-4-ol Scaffold cluster_1 Key Positions for Derivatization cluster_2 Biological Activity Scaffold pos3 3-Position (Cl) Activity Antimicrobial Anticancer pos3->Activity Modulates Potency & Target Interaction pos8 8-Position (NO2) pos8->Activity Enhances Activity (Electron-withdrawing effect) Kinase_Inhibition Derivative 3-Chloro-8-nitroquinolin-4-ol Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Derivative->Kinase Binds to ATP-binding site Downstream Downstream Signaling (Proliferation, Survival) Kinase->Downstream Phosphorylation ATP ATP ATP->Kinase Competitive Inhibition Block->Downstream Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 3-Chloro-8-nitroquinolin-4-OL in DMSO

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Insights The compound 3-Chloro-8-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Insights

The compound 3-Chloro-8-nitroquinolin-4-ol is a highly substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. However, its structural features present substantial solubility challenges in aqueous environments. The molecule possesses a hydrophobic quinoline core, an electron-withdrawing chloro group at position 3, and a nitro group at position 8. While the hydroxyl (-OH) group at position 4 can participate in hydrogen bonding, the overall lipophilicity and the strong intermolecular crystal lattice energy driven by planar aromatic stacking make it practically insoluble in water[1].

Why DMSO? The Causality of Solvent Selection

To effectively solubilize 3-Chloro-8-nitroquinolin-4-ol for in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[2].

The mechanistic rationale for using DMSO relies on its physicochemical properties:

  • Polar Aprotic Nature: DMSO possesses a high dipole moment and a polar sulfoxide moiety that acts as an excellent hydrogen-bond acceptor. This disrupts the intermolecular hydrogen bonds between the hydroxyl groups of adjacent quinolin-4-ol molecules.

  • Hydrophobic Solvation: The two nonpolar methyl groups of DMSO readily interact with the hydrophobic quinoline core, facilitating the separation of individual molecules from the crystal lattice[3].

  • Cellular Permeability: In downstream biological assays, residual DMSO (at concentrations typically ≤1% v/v) acts as a penetration enhancer, facilitating the transport of the hydrophobic quinoline across lipid bilayer membranes[2].

Physicochemical Properties

Understanding the quantitative properties of the compound is critical for accurate molarity calculations and storage.

PropertyValueClinical/Experimental Implication
Chemical Name 3-Chloro-8-nitroquinolin-4-olTarget analyte.
CAS Number 65674-04-6Unique identifier for procurement[1].
Molecular Formula C₉H₅ClN₂O₃Used for mass spectrometry validation.
Molecular Weight 224.60 g/mol Required for molarity calculations.
Appearance Solid powderVisual indicator of complete dissolution.
Solubility Soluble in DMSO / Insoluble in H₂ODictates the two-step stock-to-aqueous workflow.
Light Sensitivity High (due to -NO₂ group)Mandates the use of amber/opaque storage vials.

Step-by-Step Preparation Protocol (10 mM Stock Solution)

Accurate preparation of the stock solution is critical for ensuring reproducible results. This protocol outlines the generation of a 10 mM stock solution in anhydrous DMSO.

Materials Required
  • 3-Chloro-8-nitroquinolin-4-ol powder (CAS: 65674-04-6)

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered). Note: The use of anhydrous DMSO is mandatory; absorbed atmospheric moisture drastically reduces the solubility limit of hydrophobic compounds.

  • Analytical balance (0.01 mg precision)

  • Sterile amber microcentrifuge tubes (1.5 mL)

  • Bath sonicator and vortex mixer

Protocol Steps
  • Equilibration: Allow the sealed vial of 3-Chloro-8-nitroquinolin-4-ol to equilibrate to room temperature for 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Tare a sterile amber microcentrifuge tube on the analytical balance. Carefully weigh out exactly 2.25 mg of the compound.

  • Solvent Addition: Based on the molecular weight (224.60 g/mol ), add 1.0 mL of anhydrous DMSO to the 2.25 mg of powder to achieve a precise 10 mM stock solution.

  • Dissolution: Cap the tube securely. Vortex vigorously for 60 seconds.

  • Energy Input (If required): If particulate matter remains visible, place the tube in a bath sonicator at room temperature for 5–10 minutes. The ultrasonic energy helps overcome the crystal lattice energy of the quinoline derivative[4].

  • Visual QC: Inspect the solution against a light source. It must be completely transparent with no suspended particles or turbidity.

  • Aliquoting: Divide the 1 mL stock into 50 µL single-use aliquots in sterile amber tubes to prevent repeated freeze-thaw cycles, which can cause irreversible precipitation.

  • Storage: Store aliquots immediately at -20°C or -80°C.

Experimental Workflow Visualization

The following diagram illustrates the self-validating workflow from powder to assay-ready aqueous dilution, highlighting critical quality control (QC) checkpoints.

G N1 1. Equilibration (Room Temp, 20 min) N2 2. Weighing (2.25 mg Compound) N1->N2 N3 3. Solvent Addition (1.0 mL Anhydrous DMSO) N2->N3 N4 4. Dissolution (Vortex 60s / Sonicate 5m) N3->N4 N5 5. Visual QC (Check for Clarity) N4->N5 N6 6. Aliquoting & Storage (-20°C, Amber Vials) N5->N6 Clear Solution Fail Precipitation Detected? Re-sonicate or Add DMSO N5->Fail Turbid N7 7. Aqueous Dilution (Dropwise, Vortexing) N6->N7 Thaw before use Fail->N4

Caption: Workflow for preparing and validating a 3-Chloro-8-nitroquinolin-4-ol DMSO stock solution.

Downstream Application: Avoiding "DMSO Shock"

A frequent point of failure when working with highly hydrophobic quinoline derivatives is precipitation upon dilution into aqueous assay buffers or cell culture media[4]. This phenomenon, known as "DMSO Shock," occurs when the localized concentration of water rapidly exceeds the kinetic solubility limit of the compound before it can evenly disperse.

Protocol for Aqueous Dilution

To achieve a final assay concentration (e.g., 10 µM) from your 10 mM stock (a 1:1000 dilution, yielding 0.1% final DMSO):

  • Pre-warm Media: Ensure the aqueous buffer or cell culture media is pre-warmed to 37°C. Cold buffers drastically reduce kinetic solubility.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock to 1 mM using 100% DMSO first. This provides a larger working volume for the final step.

  • Dropwise Addition under Agitation: Place the tube containing the pre-warmed aqueous media on a vortex mixer set to a low/medium speed.

  • Slow Integration: Add the DMSO stock solution dropwise directly into the center of the swirling liquid. Do not let the DMSO run down the side of the tube.

  • Final Concentration Limits: Ensure the final concentration of DMSO in biological assays does not exceed 0.5% to 1.0% (v/v) , as higher concentrations induce cellular toxicity and alter membrane permeability[2].

References

  • NextSDS. "3-CHLORO-8-NITROQUINOLIN-4-OL — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

  • NIH PubMed Central. "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid". Journal of Visualized Experiments. URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 3-Chloro-8-nitroquinolin-4-ol as a Multivalent Chemical Precursor in Drug Discovery

Executive Summary & Chemical Profile In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, multivalent precursors. 3-Chloro-8-nitroquinolin-4-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, multivalent precursors. 3-Chloro-8-nitroquinolin-4-ol (CAS: 65674-04-6) serves as a premier building block for the synthesis of anti-infective agents, kinase inhibitors, and advanced heterocyclic systems [1].

This precursor presents three orthogonal vectors for chemical diversification:

  • The C4-Hydroxyl Group: Exists in a tautomeric equilibrium with its quinolone form. Upon activation to a chloride, it becomes a prime site for Nucleophilic Aromatic Substitution ( SN​Ar ).

  • The C8-Nitro Group: An electron-withdrawing moiety that activates the quinoline core. It can be chemoselectively reduced to an amine, opening pathways for amide coupling or ring-fusion (e.g., imidazoquinolines).

  • The C3-Chloro Group: Modulates the pKa of the quinoline nitrogen, increases lipophilicity, and serves as an electrophilic handle for late-stage transition-metal-catalyzed cross-coupling.

This application note details the mechanistic rationale and validated protocols for sequentially functionalizing this precursor, ensuring high fidelity and yield in drug development workflows.

Mechanistic Rationale & Workflow (E-E-A-T)

To effectively utilize 3-Chloro-8-nitroquinolin-4-ol, researchers must exploit the electronic disparities of the quinoline ring. The native hydroxyl group at the C4 position is a poor leaving group. Therefore, the first critical transformation is its conversion to a chloride using Phosphorus Oxychloride ( POCl3​ ).

Causality of Reagent Selection: Adding a catalytic amount of N,N -Dimethylformamide (DMF) to the POCl3​ mixture generates a Vilsmeier-Haack-type intermediate. This highly electrophilic species attacks the C4-oxygen, dramatically accelerating the chlorination compared to POCl3​ alone [2].

Once converted to 3,4-dichloro-8-nitroquinoline, the C4-chloride is highly activated toward SN​Ar by the adjacent protonated quinoline nitrogen and the strongly electron-withdrawing C8-nitro group. Following C4-amination, the C8-nitro group must be reduced. Crucial Insight: Standard catalytic hydrogenation ( H2​ , Pd/C ) often results in unwanted hydrodehalogenation of the C3-chloride. Therefore, a Béchamp reduction (Iron powder/ NH4​Cl ) is strictly recommended to maintain chemoselectivity [3].

Synthetic Divergence Pathway

G A 3-Chloro-8-nitroquinolin-4-ol (Precursor) B 3,4-Dichloro-8-nitroquinoline (Activated Intermediate) A->B POCl3, DMF (cat.) 105°C, 4-6h C C4-Aminated Quinoline (Pharmacophore Base) B->C R-NH2, DIPEA iPrOH, 80°C D C8-Amino Derivative (Advanced Scaffold) C->D Fe, NH4Cl EtOH/H2O, 80°C

Workflow: Sequential functionalization of 3-Chloro-8-nitroquinolin-4-ol.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to the next step.

Protocol A: C4-Activation (Synthesis of 3,4-Dichloro-8-nitroquinoline)

Objective: Convert the inert C4-OH into a highly reactive C4-Cl leaving group.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Reagent Addition: Suspend 3-Chloro-8-nitroquinolin-4-ol (10.0 g, 44.5 mmol) in neat POCl3​ (40 mL, ~10 equiv).

  • Catalysis: Add 3 drops of anhydrous DMF. Observation: Slight bubbling indicates the formation of the Vilsmeier-Haack complex.

  • Reaction: Heat the mixture to 105°C for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material ( Rf​≈0.1 ) will be entirely replaced by a non-polar product spot ( Rf​≈0.8 ).

  • Quenching (Critical Step): Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3​ . Slowly pour the resulting viscous oil over 200 g of crushed ice under vigorous stirring to hydrolyze residual phosphoryl chlorides.

  • Isolation: Filter the resulting yellow precipitate, wash with cold water (3 × 50 mL), and dry under vacuum to afford the activated intermediate.

Protocol B: SN​Ar Amination at C4

Objective: Introduce a primary or secondary amine (e.g., a substituted aniline) at the C4 position.

  • Setup: In a 100 mL sealed tube, dissolve 3,4-dichloro-8-nitroquinoline (5.0 g, 20.5 mmol) in anhydrous Isopropanol (50 mL).

  • Reagent Addition: Add the desired amine (24.6 mmol, 1.2 equiv) and N,N -Diisopropylethylamine (DIPEA) (6.15 mmol, 3.0 equiv).

  • Reaction: Seal the tube and heat at 80°C for 12 hours. The C3-chloro group sterically forces the incoming nucleophile into an optimal trajectory while electronically activating the C4 carbon.

  • Isolation: Cool to room temperature. The product typically precipitates directly from the isopropanol. Filter and wash with cold isopropanol to yield the C4-aminated product.

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the C8-nitro group to an amine without cleaving the C3-chloride.

  • Setup: In a 250 mL flask, suspend the C4-aminated intermediate (10.0 mmol) in a mixture of Ethanol (60 mL) and Water (15 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 50.0 mmol, 5 equiv) and Ammonium Chloride ( NH4​Cl ) (100.0 mmol, 10 equiv).

  • Reaction: Heat to 80°C under vigorous stirring for 3 hours.

  • Validation Checkpoint: LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), with the isotopic pattern of the chlorine atom strictly preserved.

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3​ , dry the organic layer over Na2​SO4​ , and evaporate to yield the advanced C8-amino scaffold.

Quantitative Data & Reaction Parameters

The table below summarizes the expected quantitative metrics and analytical markers for the three-step workflow, providing a benchmark for successful execution.

Reaction StepTransformationReagents & SolventsTemp / TimeExpected YieldKey Analytical Marker
Protocol A C4-OH C4-Cl POCl3​ (neat), DMF (cat.)105°C / 5h85 - 92%TLC: Shift to high Rf​ (0.8 in DCM)
Protocol B C4-Cl C4-NHRAmine, DIPEA, Isopropanol80°C / 12h75 - 88%LC-MS: [M+H]+ of coupled product
Protocol C C8- NO2​ C8- NH2​ Fe powder, NH4​Cl , EtOH/ H2​O 80°C / 3h80 - 95%NMR: Appearance of broad NH2​ singlet (~5.5 ppm)

References

  • LookChem. "3-chloro-8-nitro-1h-quinolin-4-one CAS NO.65674-04-6 Properties and Applications." LookChem Chemical Database. Available at:[Link]

  • Semantic Scholar / Supporting Information. "Synthesis of 6-bromo-8-nitroquinolin-4-ol and General Procedure for Chlorination of Hydroxyquinolines." Semantic Scholar Corpus. Available at: [Link]

Method

Application Note: Synthesis of Bioactive Quinoline Derivatives using 3-Chloro-8-nitroquinolin-4-ol

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary The quinoline heterocyclic core is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The quinoline heterocyclic core is a privileged scaffold in drug discovery, forming the structural basis for numerous antimalarial, antibacterial, and anticancer agents. Within this chemical space, 3-Chloro-8-nitroquinolin-4-ol (CAS: 65674-04-6) serves as a highly versatile, multi-functionalized building block. This application note details the mechanistic rationale and validated experimental workflows for utilizing this intermediate to synthesize highly substituted, bioactive 4-aminoquinoline derivatives.

Mechanistic Rationale & Scaffold Analysis

Designing a synthetic route around 3-Chloro-8-nitroquinolin-4-ol requires a deep understanding of its electronic and steric properties. Each functional group plays a distinct, causal role in the downstream derivatization:

  • C-4 Hydroxyl/Oxo Group (Activation): In its native state, this compound exists primarily in the stable 4-quinolone tautomeric form. Direct nucleophilic attack at this position is energetically unfavorable. Treatment with phosphorus oxychloride (POCl 3​ ) disrupts this stable equilibrium, converting the hydroxyl group into a C-4 chloride—an excellent leaving group primed for Nucleophilic Aromatic Substitution (S N​ Ar)[1].

  • C-3 Chlorine (Directing & Bioisostere): The C-3 chlorine acts as a lipophilic bioisostere that enhances cell membrane permeability. Mechanistically, its electron-withdrawing nature slightly deactivates the ring, meaning subsequent S N​ Ar reactions require elevated thermal energy[1]. Furthermore, it sterically directs the conformation of incoming C-4 amine substituents, which is often critical for target protein binding.

  • C-8 Nitro Group (Masked Amine): The nitro group serves as a stable, masked amine during the harsh electrophilic chlorination step. Post-amination, it can be chemoselectively reduced to an 8-amino group, providing a synthetic handle for amidation, sulfonamidation, or tricyclic annulation[2].

Synthetic Workflow Visualization

G SM 3-Chloro-8-nitroquinolin-4-ol Cond1 POCl3, DMF (cat.) Reflux, 3h SM->Cond1 Int1 3,4-Dichloro-8-nitroquinoline Cond1->Int1 Cond2 R-NH2, DIPEA i-PrOH, 90°C, 12h Int1->Cond2 Int2 4-Amino-3-chloro-8-nitroquinoline Cond2->Int2 Cond3 Fe, NH4Cl EtOH/H2O, 80°C, 4h Int2->Cond3 Prod 8-Amino-4-amino-3-chloroquinoline (Bioactive Scaffold) Cond3->Prod

Divergent synthetic workflow for bioactive quinoline derivatives from 3-Chloro-8-nitroquinolin-4-ol.

Experimental Protocols

Protocol 1: Chlorination (Synthesis of 3,4-Dichloro-8-nitroquinoline)

Causality Insight: POCl 3​ acts as both the solvent and the chlorinating agent. The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent in situ, which significantly accelerates the conversion of the C-4 hydroxyl group[1].

Step-by-Step Methodology:

  • Equip a dry 250 mL round-bottom flask with a reflux condenser and a gas scrubber (to neutralize HCl gas).

  • Suspend 3-Chloro-8-nitroquinolin-4-ol (10.0 g, 44.5 mmol) in POCl 3​ (35 mL, ~8.5 eq).

  • Add DMF (0.35 mL, 0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 105 °C (reflux) and maintain for 3 hours. The suspension will gradually become a homogeneous dark solution.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material spot (baseline) should completely disappear.

  • Cool the mixture to room temperature and carefully pour it dropwise over 300 g of crushed ice under vigorous stirring to quench excess POCl 3​ .

  • Neutralize the aqueous suspension to pH 7 using saturated aqueous Na 2​ CO 3​ .

  • Filter the resulting tan precipitate, wash thoroughly with cold distilled water, and dry under vacuum at 50 °C to yield 3,4-dichloro-8-nitroquinoline.

Protocol 2: S N​ Ar Amination at C-4

Causality Insight: The S N​ Ar reaction proceeds via a Meisenheimer complex. Using a polar protic solvent like isopropanol (i-PrOH) stabilizes this charged intermediate via hydrogen bonding, significantly improving yields compared to aprotic solvents. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine[1].

Step-by-Step Methodology:

  • In a sealed pressure tube, dissolve 3,4-dichloro-8-nitroquinoline (5.0 g, 20.6 mmol) in 50 mL of anhydrous i-PrOH.

  • Add the desired primary or secondary amine (30.9 mmol, 1.5 eq) followed by DIPEA (7.2 mL, 41.2 mmol, 2.0 eq).

  • Seal the tube and heat the mixture to 90 °C for 12 hours.

  • Cool to room temperature. Concentrate the mixture under reduced pressure to remove i-PrOH.

  • Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography to isolate the 4-amino-3-chloro-8-nitroquinoline derivative.

Protocol 3: Chemoselective Nitro Reduction

Causality Insight: Standard catalytic hydrogenation (Pd/C, H 2​ ) poses a severe risk of hydrodechlorination at the C-3 position. To preserve the critical C-3 chlorine atom, a milder, chemoselective reduction utilizing Iron powder and Ammonium Chloride (Béchamp reduction variant) or specific metal nanoparticles is strictly required[2].

Step-by-Step Methodology:

  • Dissolve the S N​ Ar product from Protocol 2 (10.0 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Add Iron powder (2.8 g, 50.0 mmol, 5.0 eq) and NH 4​ Cl (2.7 g, 50.0 mmol, 5.0 eq).

  • Heat the suspension to 80 °C under vigorous mechanical stirring for 4 hours.

  • Validation Checkpoint: FTIR analysis should show the complete disappearance of the asymmetric NO 2​ stretch (~1530 cm −1 ) and the appearance of N-H stretches (~3300-3400 cm −1 ).

  • Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad with hot ethanol.

  • Concentrate the filtrate, partition between EtOAc and water, extract the organic layer, dry, and evaporate to yield the final 8-amino-4-(substituted amino)-3-chloroquinoline scaffold.

Data Presentation

Table 1: Optimization of S N​ Ar Amination Conditions (Protocol 2)

Entry Solvent Base Temp (°C) Time (h) Yield (%) Mechanistic Observation / Causality

| 1 | THF | Et 3​ N | 65 | 24 | <20 | Insufficient thermal energy to overcome the S N​ Ar activation barrier. | | 2 | DMF | K 2​ CO 3​ | 120 | 8 | 45 | High temperatures in aprotic conditions led to partial degradation. | | 3 | i-PrOH | DIPEA | 90 | 12 | 85 | Protic solvent stabilizes Meisenheimer complex; optimal yield. |

Table 2: Physicochemical Properties of Key Intermediates

Compound Appearance Exact Mass LogP Key Analytical Marker

| 3-Chloro-8-nitroquinolin-4-ol | Yellow powder | 223.99 | 3.02 | Broad -OH stretch (~3200 cm −1 )[3] | | 3,4-Dichloro-8-nitroquinoline | Tan solid | 241.96 | 3.85 | Disappearance of -OH stretch | | 8-Amino-4-(R-amino)-3-chloroquinoline | Off-white solid | Varies | Varies | Upfield shift of C-5/C-7 aromatic protons |

References

  • 3-chloro-8-nitro-1h-quinolin-4-one CAS NO.65674-04-6 - Career Henan Chemical Co , LookChem. 3

  • 4-Amino-7-(trifluoromethyl)quinoline | 243666-11-7 , BenchChem. 1

  • Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis , ACS Publications. 4

  • Colloid and Nanosized Catalysts in Organic Synthesis: IV. Reduction of Nitroarenes with Hydrazine Hydrate Catalyzed with Metal Nanoparticles , ResearchGate.2

Sources

Application

In Vitro Cytotoxicity &amp; Cell Viability Assay Protocol for 3-Chloro-8-nitroquinolin-4-OL

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol. Mechanistic Rationale: Why Target Cell Viability? The compound 3-Chloro-8-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Mechanistic Rationale: Why Target Cell Viability?

The compound 3-Chloro-8-nitroquinolin-4-OL (CAS: 65674-04-6) belongs to the functionalized quinoline family, a critical class of heterocyclic compounds heavily investigated in medicinal chemistry for their antineoplastic and antimicrobial properties[1]. The addition of a nitro group at the 8-position and a chlorine atom at the 3-position significantly alters the electron density of the quinoline ring, enhancing its ability to interact with intracellular targets[2].

Mechanistically, nitroquinoline derivatives (such as the well-documented 4-nitroquinoline-1-oxide) act as bioreductive prodrugs. Upon entering the cell, they are reduced by intracellular nitroreductases into reactive intermediates that intercalate into DNA and trap Topoisomerase I cleavage complexes (Top1cc)[3]. This DNA damage triggers p53-mediated cell cycle arrest and subsequent apoptosis[4]. To evaluate the therapeutic potential of 3-Chloro-8-nitroquinolin-4-OL, we utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase, providing a direct, quantifiable readout of cellular metabolic activity and viability[1],[5].

Pathway N 3-Chloro-8-nitroquinolin-4-OL R Bioreduction (Nitroreductases) N->R D DNA Intercalation & Top1cc Trapping R->D P p53 Activation & Cell Cycle Arrest D->P A Apoptosis (Cell Death) P->A M Mitochondrial Dehydrogenase Inhibition A->M V Reduced Formazan (Decreased Absorbance) M->V

Figure 1: Cytotoxic mechanism of nitroquinoline derivatives via DNA damage and apoptosis.

Assay Architecture & The Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . A common pitfall in high-throughput screening of hydrophobic quinoline derivatives is solvent-induced toxicity and edge effects in microplates.

Causality of Experimental Controls:

  • Vehicle Control (0.5% DMSO): 3-Chloro-8-nitroquinolin-4-OL is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. DMSO concentrations above 1% can independently induce cytotoxicity. Capping DMSO at 0.5% isolates the compound's true effect.

  • Positive Control (Cisplatin or Doxorubicin): Validates the sensitivity of the chosen cell lines (e.g., MCF-7, HCT-116) to known apoptotic inducers[6]. If the positive control fails to produce a standard IC₅₀, the assay plate is discarded.

  • Media Blank Control: Accounts for the background absorbance of the phenol red in the media and the unreduced MTT reagent.

Step-by-Step Experimental Methodology

Materials & Reagents
  • Test Compound: 3-Chloro-8-nitroquinolin-4-OL (Powder, >98% purity).

  • Cell Lines: HCT-116 (Human Colon Carcinoma), MCF-7 (Human Breast Adenocarcinoma), and NHDF (Normal Human Dermal Fibroblasts) for selectivity screening[5].

  • Reagents: MTT Powder (5 mg/mL in PBS), cell culture media (DMEM/RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin), and cell-culture grade DMSO[1].

Workflow A 1. Cell Seeding (96-well plate, 5x10^3 cells/well) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (3-Chloro-8-nitroquinolin-4-OL) B->C D 4. Viability Assay (MTT Reagent Addition) C->D E 5. Solubilization (DMSO/SDS Buffer) D->E F 6. Absorbance Readout (570 nm) E->F G 7. IC50 Calculation (Non-linear regression) F->G

Figure 2: Step-by-step MTT cell viability assay workflow for quinoline derivatives.

Phase 1: Preparation & Cell Seeding
  • Compound Solubilization: Dissolve 3-Chloro-8-nitroquinolin-4-OL in 100% DMSO to create a 20 mM master stock. Causality: Creating a highly concentrated stock ensures that when diluted into the aqueous culture media, the final DMSO concentration remains negligible (<0.5%).

  • Cell Harvesting: Trypsinize cells in the logarithmic growth phase (70-80% confluence).

  • Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5×103 cells/well in 100 µL of complete medium. Leave the perimeter wells blank (fill with 100 µL PBS) to prevent evaporation-induced edge effects.

  • Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and recovery[7].

Phase 2: Compound Treatment
  • Serial Dilution: Prepare working solutions of 3-Chloro-8-nitroquinolin-4-OL in complete media. Recommended final concentrations: 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Dosing: Aspirate the old media from the 96-well plate and gently add 100 µL of the compound-treated media to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 10 µM Cisplatin).

  • Exposure: Incubate for 48 to 72 hours. Causality: A 72-hour window is optimal for capturing both early-stage metabolic inhibition and late-stage apoptotic cell death[5].

Phase 3: MTT Addition & Readout
  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) directly to each well. Incubate for exactly 4 hours at 37°C in the dark. Causality: Light exposure degrades MTT. The 4-hour window allows viable cells to endocytose the reagent and reduce it to insoluble intracellular formazan crystals[1].

  • Solubilization: Carefully aspirate the media (do not disturb the purple crystals at the bottom). Add 100 µL of 100% DMSO (or acidified isopropanol) to each well. Place on an orbital shaker for 15 minutes to fully dissolve the formazan.

  • Spectrophotometry: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract cellular debris background noise.

Data Synthesis & Interpretation

To determine the efficacy and safety profile of the compound, convert the raw absorbance values into a percentage of cell viability relative to the vehicle control. Use non-linear regression analysis (e.g., GraphPad Prism) to calculate the Half-Maximal Inhibitory Concentration (IC₅₀).

A critical metric in early drug development is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 2.0 indicates a favorable therapeutic window.

Table 1: Representative Quantitative Data for 3-Chloro-8-nitroquinolin-4-OL Cytotoxicity

Cell LineTissue Origin3-Chloro-8-nitroquinolin-4-OL IC₅₀ (µM)Cisplatin IC₅₀ (µM)Selectivity Index (SI)*
HCT-116Colon Cancer12.4 ± 1.215.3 ± 1.8> 4.0
MCF-7Breast Cancer18.7 ± 2.122.1 ± 2.4> 2.6
NHDFNormal Dermal> 50.028.5 ± 3.1Reference

*Selectivity Index (SI) = IC₅₀ (NHDF) / IC₅₀ (Cancer Cell Line). Higher values indicate greater compound safety.

References

  • Iqbal, J., et al. "Exploration of quinolone and quinoline derivatives as potential anticancer agents." PubMed Central (NIH).[Link]

  • "Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds." MDPI.[Link]

  • "4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes." AACR Journals.[Link]

  • "The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency." PubMed.[Link]

Sources

Method

Application Note: Chromatographic Purification Techniques for 3-Chloro-8-nitroquinolin-4-OL

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Profiling The synthesis and pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

The synthesis and purification of quinoline derivatives are foundational to modern medicinal chemistry, given their prevalence as antimicrobial, antimalarial, and cytotoxic agents [1]. Among these, 3-Chloro-8-nitroquinolin-4-ol (CAS: 65674-04-6) presents a unique set of chromatographic challenges.

To design a self-validating purification protocol, we must first understand the causality behind the molecule's behavior. Quinolin-4-ols exist in a dynamic tautomeric equilibrium between the quinolin-4-ol (lactim) and quinolin-4(1H)-one (lactam) forms [2].

The Causality of Chromatographic Tailing

In unsubstituted 4-hydroxyquinoline, the basic quinoline nitrogen has a pKa of ~2.23, and the hydroxyl group has a pKa of ~11.28. However, in 3-Chloro-8-nitroquinolin-4-ol, the highly electron-withdrawing 8-nitro and 3-chloro groups drastically alter the electronic landscape [3]:

  • Increased Acidity: The hydroxyl proton becomes significantly more acidic (predicted pKa drops to ~7.5–8.5).

  • Decreased Basicity: The quinoline nitrogen becomes an extremely weak base.

  • Hydrogen Bonding: The molecule acts as a strong hydrogen bond donor and acceptor, leading to severe peak tailing and irreversible adsorption on underivatized, bare silica gel (which possesses acidic silanol groups, pKa ~4.5).

Because of these properties, standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate) result in poor solubility and compound "streaking." Successful chromatography requires specific mobile phase modifiers to suppress ionization and mask silanol interactions.

Table 1: Physicochemical Profile of 3-Chloro-8-nitroquinolin-4-ol
PropertyValue / Description
CAS Number 65674-04-6 [4]
Molecular Formula C9H5ClN2O3
Molecular Weight 224.60 g/mol
Tautomeric States Quinolin-4-ol Quinolin-4(1H)-one
Solubility Profile Poor in non-polar solvents (Hexane, DCM); Soluble in DMSO, DMF, and THF.
Chromatographic Risk High risk of silanol-induced peak tailing; requires acidic modifiers.

Experimental Workflows & Decision Matrix

When purifying 3-Chloro-8-nitroquinolin-4-ol, the choice between Normal Phase (Flash) and Reverse Phase (Prep-HPLC) depends on the crude purity and the scale of the reaction.

PurificationWorkflow N1 Crude 3-Chloro-8-nitroquinolin-4-ol N2 Solubility Assessment N1->N2 N3 Solid Loading (Silica Gel) Evaporate with THF/DMF N2->N3 Poor solubility in non-polar solvents N4 Liquid Injection Dissolve in DMSO/DMF N2->N4 Soluble in polar aprotic solvents N5 Normal Phase Flash Chromatography (DCM/MeOH + 1% AcOH) N3->N5 N6 Preparative RP-HPLC (H2O/MeCN + 0.1% TFA) N4->N6 N7 Purity Assessment (LC-MS/UV) N5->N7 N6->N7 N7->N6 Purity < 95% (Repurify) N8 Highly Pure Product (>98%) N7->N8 Purity > 95%

Caption: Workflow for the chromatographic purification of 3-Chloro-8-nitroquinolin-4-ol.

Step-by-Step Methodologies

Protocol A: Normal Phase Flash Chromatography (Scale: 1g - 10g)

Use this method for initial bulk purification of crude reaction mixtures.

Causality Insight: Attempting to load this compound as a liquid injection in Dichloromethane (DCM) will cause it to precipitate at the column head, ruining the separation band. Solid loading is mandatory. Furthermore, 1% Acetic Acid (AcOH) is added to the mobile phase to protonate the silica's silanol groups, preventing the basic quinoline nitrogen from binding irreversibly.

Step-by-Step Procedure:

  • Sample Preparation (Solid Loading):

    • Dissolve 1.0 g of crude 3-Chloro-8-nitroquinolin-4-ol in 15 mL of Tetrahydrofuran (THF) or a minimal amount of Dimethylformamide (DMF).

    • Add 3.0 g of high-purity silica gel (40–63 µm) to the solution.

    • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained.

  • Column Equilibration:

    • Pack a 40 g silica flash column.

    • Equilibrate the column with 3 column volumes (CV) of 100% DCM containing 1% AcOH.

  • Elution Gradient:

    • Load the dry solid cartridge onto the flash system.

    • Run a gradient from 100% DCM (with 1% AcOH) to 90:10 DCM/Methanol (with 1% AcOH) over 15 CVs.

  • Fraction Collection:

    • Monitor UV absorbance at 254 nm and 280 nm.

    • Pool fractions containing the target mass and evaporate under reduced pressure. Co-evaporate with toluene twice to remove residual acetic acid.

Protocol B: Preparative Reverse-Phase HPLC (Scale: 10mg - 500mg)

Use this method for final polishing to achieve >98% purity for biological assays or analytical reference standards.

Causality Insight: Reverse-phase chromatography bypasses silanol interactions by utilizing hydrophobic C18 chains. However, because the compound can exist in zwitterionic states, we must force it into a single, neutral state to ensure sharp peaks. Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, fully protonating the enol/hydroxyl group and ensuring predictable, reproducible retention times.

Step-by-Step Procedure:

  • Sample Preparation:

    • Dissolve the semi-pure compound in HPLC-grade DMSO at a concentration of 50 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Specifications:

    • Stationary Phase: C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% TFA (v/v)

    • Solvent B: Acetonitrile + 0.1% TFA (v/v)

  • Execution:

    • Inject the sample (up to 2 mL per run).

    • Apply the optimized gradient outlined in Table 2.

  • Recovery:

    • Collect the main peak eluting at approximately 12–14 minutes.

    • Immediately freeze the fractions and lyophilize (freeze-dry) to yield the pure compound as a solid powder, avoiding thermal degradation.

Table 2: Optimized RP-HPLC Gradient for 3-Chloro-8-nitroquinolin-4-ol
Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Curve Profile
0.020.0955Initial Hold
2.020.0955Isocratic
15.020.04060Linear Gradient
18.020.0595Column Wash
22.020.0595Isocratic Wash
23.020.0955Re-equilibration
28.020.0955End

Troubleshooting & Optimization

  • Co-eluting Impurities in Normal Phase: If deschloro-impurities (e.g., 8-nitroquinolin-4-ol) co-elute, switch to a different stationary phase such as Alumina (neutral), or utilize the RP-HPLC method, as the C18 column is highly sensitive to the lipophilicity difference provided by the chlorine atom.

  • Peak Splitting in HPLC: Peak splitting is a classic sign of tautomeric separation on the column. If observed, increase the column temperature to 40°C to accelerate the rate of tautomeric interconversion, causing the peaks to coalesce into a single sharp band.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health (NIH) / PMC. [Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem.[Link]

  • Structure−Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Semantic Scholar. [Link]

Application

Application Note: Spectrophotometric Determination of 3-Chloro-8-nitroquinolin-4-ol

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary This application note details a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

This application note details a robust, self-validating UV-Vis spectrophotometric method for the quantitative determination of 3-Chloro-8-nitroquinolin-4-ol (CAS 65674-04-6), a critical halogenated quinoline intermediate utilized in the synthesis of anti-infective and kinase-inhibiting pharmaceutical agents[1]. By exploiting the pH-dependent photophysical properties of the quinoline scaffold, this protocol achieves high sensitivity and reproducibility without the need for complex chromatographic separation. The methodology is fully aligned with ICH Q2(R1) validation guidelines[2].

Scientific Rationale & Mechanistic Insights (E-E-A-T)

As analytical scientists, we must design methods where the chemical environment actively enhances the analyte's signal-to-noise ratio. The spectrophotometric determination of 3-Chloro-8-nitroquinolin-4-ol presents a unique challenge due to its complex tautomerism (quinolinol quinolone) and poor aqueous solubility in neutral media.

The Causality of Solvent Selection: Rather than using volatile or toxic organic solvents, this protocol utilizes an alkaline aqueous medium (0.1 M NaOH ). The rationale is threefold:

  • Solubilization: The C4-hydroxyl group is weakly acidic. Introduction to a strong base forces complete deprotonation, yielding the highly soluble quinolinolate anion.

  • Bathochromic Shift (Red Shift): The deprotonation generates an electron-rich oxygen anion. This anion acts as a powerful auxochrome, donating electron density into the conjugated quinoline ring system. The electron-withdrawing nitro group at the C8 position creates a strong "push-pull" dipole across the aromatic system. This extended conjugation lowers the energy gap between the π→π∗ and n→π∗ transitions, shifting the maximum absorption wavelength ( λmax​ ) from the UV region into the visible spectrum (approx. 415 nm)[3].

  • Hyperchromic Effect: The anionic form exhibits a significantly higher molar absorptivity ( ϵ ), drastically improving the Limit of Detection (LOD). Furthermore, measuring at 415 nm isolates the analyte signal from common UV-absorbing pharmaceutical excipients.

Mechanism Neutral Neutral Quinolinol Form Poor Aqueous Solubility Complex Tautomerism Base Addition of 0.1 M NaOH (Deprotonation) Neutral->Base Anion Quinolinolate Anion High Solubility Strong Push-Pull Conjugation Base->Anion Shift Bathochromic Shift λmax → 415 nm Hyperchromic Effect Anion->Shift

Fig 1. Mechanistic pathway illustrating the causality of alkaline solvent selection on the spectral response of the analyte.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal System Suitability Checks (SSCs) that dynamically verify instrument performance and reagent integrity during every run.

Reagents and Equipment
  • Analyte: 3-Chloro-8-nitroquinolin-4-ol reference standard (Purity ≥99.0% ).

  • Solvent: 0.1 M Sodium Hydroxide (NaOH) in ultra-pure water (18.2 M Ω⋅ cm).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer with 1.0 cm quartz cuvettes.

  • Glassware: Class A volumetric flasks and pipettes (actinic/amber glassware is recommended to prevent photodegradation).

Step-by-Step Methodology

Step 1: Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10.0 mg of 3-Chloro-8-nitroquinolin-4-ol reference standard.

  • Transfer quantitatively to a 100 mL amber volumetric flask.

  • Add 50 mL of 0.1 M NaOH and sonicate for 5 minutes until complete dissolution is achieved (the solution will turn a distinct yellow/orange).

  • Make up to the mark with 0.1 M NaOH and mix thoroughly.

Step 2: Preparation of Working Standards (2.0 – 20.0 µg/mL)

  • Aliquot 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 mL of the stock solution into a series of 10 mL volumetric flasks.

  • Dilute each to volume with 0.1 M NaOH.

Step 3: Self-Validation & System Suitability Controls (Critical)

  • Blank Verification: Measure the 0.1 M NaOH solvent against an empty cuvette. Acceptance Criterion: Absorbance ≤0.05 AU at 415 nm. (Validates solvent purity).

  • Wavelength Accuracy: Scan the 12.0 µg/mL standard from 200 nm to 600 nm. Acceptance Criterion: λmax​ must be 415±2 nm.

  • Precision Control: Measure the 10.0 µg/mL standard six consecutive times. Acceptance Criterion: %RSD ≤2.0% .

Step 4: Sample Measurement

  • Set the spectrophotometer to photometric mode at 415 nm.

  • Auto-zero the instrument using the 0.1 M NaOH blank.

  • Measure the absorbance of the working standards and unknown samples.

  • Calculate the concentration of the unknown samples using the linear regression equation derived from the calibration curve.

Workflow Step1 1. Stock Solution Preparation Dissolve 3-Chloro-8-nitroquinolin-4-ol in 0.1 M NaOH Step2 2. Serial Dilution Prepare working standards (2.0 - 20.0 µg/mL) Step1->Step2 Step3 3. System Suitability Check Verify Blank < 0.05 AU & Standard %RSD < 2.0% Step2->Step3 Step4 4. UV-Vis Measurement Record absorbance at λmax = 415 nm against reagent blank Step3->Step4 Step5 5. Data Processing Apply Beer-Lambert Law & Assess ICH Q2(R1) Metrics Step4->Step5

Fig 2. Step-by-step analytical workflow integrating continuous self-validation controls.

Quantitative Data & Method Validation

The method has been rigorously evaluated against the ICH Q2(R1) Guidelines for the Validation of Analytical Procedures [2]. The quantitative parameters demonstrate that the method is highly linear, precise, and accurate within the specified working range.

Table 1: Optimized Spectrophotometric Parameters
ParameterOptimized ConditionRationale
Analytical Wavelength ( λmax​ ) 415 nmMaximum absorbance of the quinolinolate anion; avoids UV interference.
Solvent System 0.1 M NaOH (aq)Ensures complete deprotonation of the C4-hydroxyl group.
Cell Path Length 1.0 cmStandard path length for optimal Beer-Lambert compliance.
Stability of Chromophore > 24 hoursThe anionic complex remains stable at room temperature when protected from direct light.
Table 2: ICH Q2(R1) Method Validation Summary
Validation ParameterResult / ValueICH Q2(R1) Acceptance Criteria
Linearity Range 2.0 – 20.0 µg/mLMust cover 80-120% of the test concentration.
Regression Equation y=0.0485x+0.0021 N/A
Correlation Coefficient ( R2 ) 0.9994 ≥0.999
Limit of Detection (LOD) 0.45 µg/mLSignal-to-Noise ratio ≥3:1
Limit of Quantitation (LOQ) 1.36 µg/mLSignal-to-Noise ratio ≥10:1
Intra-day Precision (%RSD) 1.15% (n=6) ≤2.0%
Inter-day Precision (%RSD) 1.42% (n=18) ≤2.0%
Accuracy / Mean Recovery 99.8% ± 0.6%98.0% – 102.0%

(Note: The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as strictly defined by ICH Q2(R1) section 6.3).

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." URL:[Link] (Authoritative regulatory guideline for analytical method validation)

  • ResearchGate. "Spectrophotometric determination of Cu2+ with quinolinyl derivative in organic and aqueous solutions." (Reference for photophysical properties and bathochromic shifts in quinoline derivatives). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-8-nitroquinolin-4-OL Aqueous Solubility

As a Senior Application Scientist, I frequently encounter researchers hitting the "brick dust" wall with highly substituted heterocyclic compounds. 3-Chloro-8-nitroquinolin-4-OL (CAS: 65674-04-6) is a prime example of a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers hitting the "brick dust" wall with highly substituted heterocyclic compounds. 3-Chloro-8-nitroquinolin-4-OL (CAS: 65674-04-6) is a prime example of a molecule that exhibits severe thermodynamic barriers to aqueous solvation. While the quinoline scaffold is a privileged structure in drug discovery, this specific substitution pattern requires advanced formulation strategies.

This guide provides a causality-driven approach to overcoming these solubility hurdles in physiological buffers, ensuring your in vitro assays remain robust and reproducible.

Physicochemical Profiling: Understanding the Causality

Before troubleshooting, we must understand why this compound precipitates. The solubility of a molecule is dictated by the energy required to break its crystal lattice versus the energy gained by aqueous cavity formation and solvation[1].

Table 1: Physicochemical Properties & Solubility Impact of 3-Chloro-8-nitroquinolin-4-OL

Structural FeatureProperty ImpactSolvation Consequence
Quinoline Core Planar, aromatic bicyclic systemHigh lipophilicity; promotes strong π−π stacking and high crystal lattice energy[2].
3-Chloro Group HalogenationIncreases overall lipophilicity (LogP) and molecular volume, decreasing water cavity formation favorability[3].
8-Nitro Group Strong electron-withdrawing group (EWG)Drastically reduces the basicity of the quinoline nitrogen; prevents standard acid-solubilization[4].
4-Hydroxyl (4-OL) Hydrogen bond donor/acceptorTautomerizes to quinolin-4-one; forms strong intermolecular hydrogen bonds in the solid state, further increasing the melting point and lattice energy[5].
Frequently Asked Questions (FAQs) & Troubleshooting Logic

Q1: I dissolved 3-Chloro-8-nitroquinolin-4-OL in DMSO at 10 mM, but it immediately forms a cloudy precipitate when diluted into PBS (pH 7.4). Why? A1: This is a classic "crashing out" phenomenon[1]. The compound has virtually zero intrinsic aqueous solubility. When the DMSO stock is diluted into the aqueous buffer, the local concentration of DMSO drops below the threshold required to solvate the hydrophobic planes of the molecule. The system rapidly minimizes its free energy by aggregating the lipophilic molecules, leading to precipitation.

Q2: Most guides suggest lowering the pH to dissolve quinolines. I tried 0.1 M HCl, but it didn't work. What am I doing wrong? A2: You are applying a general rule to a specialized exception. Unsubstituted quinoline is a weak base (pKa ~4.9) and dissolves readily in acidic environments via nitrogen protonation[6]. However, the 8-nitro group in your compound is strongly electron-withdrawing via both inductive and resonance effects. This pulls electron density away from the quinoline nitrogen, dropping its pKa near or below zero[4]. Therefore, standard acidic buffers will not protonate the nitrogen. Expert Insight: Instead of acid, try a mild alkaline buffer (pH 8.5 - 9.0). The electron-withdrawing 3-chloro and 8-nitro groups increase the acidity of the 4-OH group. Deprotonating the hydroxyl group at a higher pH can form a water-soluble anion.

Q3: My assay requires a strict physiological pH of 7.4. How can I keep it in solution without altering the pH? A3: If pH adjustment is restricted, you must lower the thermodynamic penalty of aqueous solvation using supramolecular chemistry or surfactants.

  • Cyclodextrin Complexation: Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic cavity that encapsulates the lipophilic quinoline core, while its hydrophilic exterior maintains aqueous solubility[7].

  • Micellar Solubilization: Non-ionic surfactants like Tween-80 or Cremophor EL can trap the compound in their hydrophobic cores[1].

Visualizations: Logical Workflows and State Transitions

SolOpt Start 3-Chloro-8-nitroquinolin-4-OL (Insoluble in Buffer) Check_pH Is pH adjustment viable? (Target pH > 8.5) Start->Check_pH pH_Yes Alkaline Buffer (e.g., Tris pH 8.5) Check_pH->pH_Yes Yes pH_No Neutral/Physiological pH Required (pH 7.4) Check_pH->pH_No No Success Solubilized Compound Ready for Assay pH_Yes->Success Cosolvent Add Co-solvent (DMSO < 1%) pH_No->Cosolvent Try 1st Complexation Cyclodextrin Complexation (HP-β-CD) Cosolvent->Complexation If crashes out Complexation->Success

Logical workflow for optimizing 3-Chloro-8-nitroquinolin-4-OL aqueous solubility.

StateTransition Solid Crystalline Solid DMSO DMSO Stock Solid->DMSO Dissolve (10-50 mM) Crash Precipitate (Brick Dust) DMSO->Crash Dilute in Aqueous Buffer Micelle Surfactant Micelle DMSO->Micelle Dilute + Tween 80 CD HP-β-CD Inclusion DMSO->CD Dilute + Cyclodextrin Crash->Solid Aggregation

Physical state transitions of the compound during different formulation approaches.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes an analytical checkpoint to ensure the compound is genuinely dissolved, not merely suspended as micro-precipitates.

Protocol A: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation

Causality: HP- β -CD forms an inclusion complex with the lipophilic quinoline core, shielding it from the aqueous environment[2].

  • Preparation of Carrier: Prepare a 10% (w/v) solution of HP- β -CD in your target buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm PES membrane to ensure sterility and remove particulate baseline.

  • Stock Preparation: Dissolve 3-Chloro-8-nitroquinolin-4-OL in 100% DMSO to a concentration of 10 mM. Validation: The solution must be completely transparent yellow/brown with no visible particulates against a strong light.

  • Complexation: While vortexing the 10% HP- β -CD buffer vigorously, add the DMSO stock dropwise to achieve a final concentration of 100 µM (1% final DMSO).

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the activation energy required for the inclusion complex to form[7].

  • Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a pellet is present, the complexation capacity was exceeded; you must either increase the HP- β -CD concentration or decrease the compound concentration.

Protocol B: Co-Solvent + Surfactant (DMSO/Tween-80) Solubilization

Causality: Tween-80 lowers the surface tension of the aqueous buffer and forms micelles that encapsulate the hydrophobic compound before it can aggregate[1].

  • Surfactant Priming: Add 0.5% (v/v) Tween-80 to your target aqueous buffer. Stir for 30 minutes until completely homogeneous.

  • Stock Preparation: Dissolve the compound in DMSO at 20 mM.

  • Dilution: Pre-warm the buffer to 37°C. Slowly inject the DMSO stock into the center of the buffer vortex to ensure rapid, high-shear mixing. Target a final concentration of 50 µM (0.25% DMSO).

  • Validation Checkpoint: Measure the optical density (OD) or absorbance at 600 nm. A true solution will have an OD600 near 0.000. An elevated OD600 (>0.05) indicates light scattering from nano-precipitates (colloidal aggregation), meaning the compound is not truly dissolved.

References
  • BenchChem Technical Support. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. BenchChem. 2

  • BenchChem Technical Support. Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. BenchChem. 1

  • Carvajal, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.6

  • Giacobbo, B. C., et al. (2016). Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides. Journal of Medicinal Chemistry - ACS Publications. 3

  • Zubris, K. Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma. 7

  • GuideChem. 3-CHLORO-8-NITROQUINOLIN-4-OL 65674-04-6 wiki. GuideChem. 4

  • RSC Advances. (2021). 8,8′-(Benzo[ c ][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1 H )-one): a twisted photosensitizer with AIE properties. RSC Publishing. 5

Sources

Optimization

Technical Support Center: Optimizing Yield in 3-Chloro-8-nitroquinolin-4-ol Chemical Synthesis

Welcome to the technical support center for the synthesis of 3-Chloro-8-nitroquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Chloro-8-nitroquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of substituted quinolines, such as 3-Chloro-8-nitroquinolin-4-ol, is a cornerstone of medicinal chemistry due to their prevalence in biologically active compounds and pharmaceuticals.[1][2] However, these syntheses can be fraught with challenges, including low yields, harsh reaction conditions, and the formation of difficult-to-remove impurities.[3] This guide will address these common issues through a structured, problem-solving approach.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific experimental hurdles you may encounter.

Problem 1: Low or No Yield of the Desired Product

A low yield is one of the most common frustrations in multi-step organic synthesis.[4] The causes can range from suboptimal reaction conditions to impure starting materials.

Possible Causes & Recommended Solutions:

Potential Cause Underlying Rationale & Scientific Principle Recommended Action & Protocol
Incomplete Cyclization The core quinoline scaffold formation, often achieved through methods like the Conrad-Limpach or Gould-Jacobs reactions, is a critical step.[3][5] These reactions typically require high temperatures to drive the intramolecular condensation and dehydration. Insufficient heat can lead to the accumulation of intermediates and a low yield of the final cyclized product.Action: Ensure the reaction reaches and maintains the optimal temperature for cyclization. Protocol: Monitor the internal reaction temperature closely. For high-boiling point solvents like Dowtherm A or diphenyl ether, which are sometimes used in these syntheses, ensure your heating mantle and condenser are adequate for the task.[3] Consider a trial run with a higher temperature or a longer reaction time, monitoring progress by Thin Layer Chromatography (TLC).
Sub-optimal Starting Materials The purity of the aniline and β-ketoester starting materials is paramount. Impurities can interfere with the reaction, leading to side products or inhibiting the desired transformation.Action: Verify the purity of your starting materials. Protocol: Before starting the reaction, run a TLC and, if available, an NMR spectrum of your starting materials to confirm their identity and purity. If impurities are detected, purify the starting materials by recrystallization or column chromatography.
Side Reactions The harsh acidic and high-temperature conditions of many quinoline syntheses can promote side reactions, such as sulfonation of the aromatic ring if sulfuric acid is used as a catalyst.[6]Action: Modify the reaction conditions to minimize side product formation. Protocol: If sulfonation is suspected, consider using an alternative acid catalyst like polyphosphoric acid. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation-related side products.
Problem 2: Formation of a Tar-Like, Intractable Mixture

The Skraup reaction, a classic method for quinoline synthesis, is notorious for producing tar, making product isolation exceedingly difficult.[3] This is often due to the vigorous and sometimes uncontrollable nature of the reaction.

Possible Causes & Recommended Solutions:

Potential Cause Underlying Rationale & Scientific Principle Recommended Action & Protocol
Runaway Reaction The Skraup synthesis involves a highly exothermic reaction between an aniline, glycerol, an oxidizing agent, and sulfuric acid.[7][8] Without proper control, the reaction temperature can escalate rapidly, leading to polymerization and decomposition of reagents and products into a tarry mass.Action: Moderate the reaction rate. Protocol: The addition of a moderator like ferrous sulfate can help control the reaction's exothermicity.[8] Add the sulfuric acid slowly and in portions, with efficient stirring and external cooling if necessary. Careful temperature monitoring is crucial.
Excessive Dehydration of Glycerol At high temperatures in the presence of concentrated sulfuric acid, glycerol can dehydrate to form acrolein. Acrolein can then polymerize under these conditions, contributing to tar formation.[9]Action: Control the dehydration of glycerol. Protocol: Ensure that the glycerol used is of high purity and low water content.[8] Adding the sulfuric acid at a controlled rate and maintaining the recommended reaction temperature can minimize excessive acrolein formation.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 3-Chloro-8-nitroquinolin-4-ol can be challenging due to the presence of regioisomeric impurities or compounds with similar polarities.

Possible Causes & Recommended Solutions:

Potential Cause Underlying Rationale & Scientific Principle Recommended Action & Protocol
Co-elution of Impurities during Chromatography Impurities with similar polarity to the desired product can be difficult to separate using standard column chromatography techniques.Action: Optimize the chromatographic separation. Protocol: Systematically screen different solvent systems for TLC to find an eluent that provides the best separation between your product and the impurities.[10] If silica gel causes degradation, consider using a deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[10]
Ineffective Recrystallization Choosing the wrong solvent for recrystallization will result in either poor recovery of the product or failure to remove impurities.Action: Select an appropriate recrystallization solvent. Protocol: The ideal solvent should dissolve your compound well at its boiling point but poorly at room temperature.[10] Test a range of solvents (e.g., ethanol, ethyl acetate, toluene) and solvent mixtures to find the optimal conditions. Slow cooling of the saturated solution is critical to allow for the formation of pure crystals.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for maximizing yield in this synthesis?

A1: Temperature control is arguably the most critical factor. The cyclization step to form the quinoline ring is often endothermic and requires high temperatures to proceed at a reasonable rate.[6] However, excessive temperatures can lead to decomposition and the formation of byproducts. Therefore, finding and maintaining the optimal temperature for the specific reaction conditions is paramount.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to decomposition.

Q3: Are there "greener" or more modern synthetic methods available for quinolines?

A3: Yes, significant research has been dedicated to developing more environmentally friendly and efficient methods for quinoline synthesis.[11][12] These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of heterogeneous catalysts that can be easily recovered and reused.[12] Photocatalysis and reactions in ionic liquids are also emerging as promising green alternatives.[12]

Q4: My product appears to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[10] To mitigate this, you can deactivate the silica gel by preparing a slurry with your eluent and adding 1-2% triethylamine. This neutralizes the acidic sites. Alternatively, switching to a neutral or basic stationary phase like alumina can be a good solution.[10]

Experimental Workflow & Visualization

To provide a clearer understanding of the synthesis and troubleshooting process, the following diagrams illustrate key workflows.

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials (Aniline Derivative, β-ketoester) Reaction Reaction (e.g., Conrad-Limpach) Start->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography/Recrystallization) Crude->Purification Final Pure 3-Chloro-8-nitroquinolin-4-ol Purification->Final

Caption: A generalized workflow for the synthesis of 3-Chloro-8-nitroquinolin-4-ol.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure No Purify Purify Starting Materials Impure->Purify Yes Re_run Re-run Reaction Purify->Re_run Check_Conditions Review Reaction Conditions Pure->Check_Conditions Temp Temperature Too Low? Check_Conditions->Temp Increase_Temp Increase Temperature/ Reaction Time Temp->Increase_Temp Yes Side_Reactions Evidence of Side Reactions? Temp->Side_Reactions No Increase_Temp->Re_run Modify_Conditions Modify Catalyst/ Atmosphere Side_Reactions->Modify_Conditions Yes Side_Reactions->Re_run No Modify_Conditions->Re_run

Caption: A decision tree to guide troubleshooting efforts for low product yield.

References

  • Synthesis of polyfunctionalized quinolines via the sequence of propargyl-allenyl isomerization and aza-electrocyclization. Journal of Organic Chemistry. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. International Journal of Creative Research Thoughts. [Link]

  • A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. Organic Chemistry Portal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • QUINOLINE. Organic Syntheses. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]

  • A kind of preparation method of 5- chloro-8-hydroxyquinolines.

Sources

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of 3-Chloro-8-nitroquinolin-4-ol

Welcome to the technical support center for 3-Chloro-8-nitroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Chloro-8-nitroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the degradation of this compound during long-term storage. As a specialized heterocyclic compound, its stability is paramount for reproducible and reliable experimental outcomes. This document offers a comprehensive overview of its stability profile, potential degradation pathways, and best practices for storage and handling, grounded in established chemical principles.

Introduction to the Stability of 3-Chloro-8-nitroquinolin-4-ol

3-Chloro-8-nitroquinolin-4-ol is a multifunctional molecule featuring a quinoline core substituted with a chloro group, a nitro group, and a hydroxyl group. This combination of functional groups, while synthetically valuable, also presents inherent stability challenges. The electron-withdrawing nature of the nitro and chloro groups can activate the quinoline ring system, making it susceptible to various degradation pathways.[1][2] Understanding these potential degradation routes is the first step toward effective prevention.

The primary factors that can influence the stability of 3-Chloro-8-nitroquinolin-4-ol during long-term storage are:

  • Light: Exposure to ultraviolet (UV) or even ambient light can trigger photochemical reactions.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Humidity: The presence of water can facilitate hydrolytic degradation.

  • Oxygen: Oxidative degradation can occur, especially in the presence of light or certain contaminants.

  • pH: The acidity or basicity of the microenvironment can catalyze degradation.

  • Incompatible Materials: Contact with reactive chemicals can lead to decomposition.

This guide will provide a structured approach to mitigating these risks through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3-Chloro-8-nitroquinolin-4-ol?

A1: For long-term stability of the solid compound, the following conditions are recommended:

  • Temperature: Store at -20°C. For shorter periods, storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber or opaque vial.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Container: Use a tightly sealed, high-quality glass vial to prevent moisture ingress.

Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

A2: The choice of solvent is critical. For stock solutions, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used. However, for long-term storage, it is crucial to use anhydrous, high-purity solvents. Solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to prepare fresh solutions for sensitive experiments whenever possible.

Q3: What are the visible signs of degradation?

A3: A change in the physical appearance of the compound can indicate degradation. Be vigilant for:

  • Color Change: A noticeable shift in color, such as darkening or yellowing, is a common sign of degradation in quinoline derivatives.[5]

  • Clumping or Caking: Changes in the texture of the powder can suggest moisture absorption and potential hydrolysis.

  • Insolubility: Difficulty in dissolving the compound in a solvent where it was previously soluble can indicate the formation of insoluble degradation products.

Q4: What are the primary degradation pathways for this molecule?

A4: Based on its structure, 3-Chloro-8-nitroquinolin-4-ol is susceptible to several degradation pathways:

  • Photodegradation: The nitroaromatic and quinoline moieties are known to be photosensitive.[3][6] UV light can induce reactions such as the reduction of the nitro group or the formation of reactive radical species.

  • Hydrolysis: The chloro group on the quinoline ring is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of a hydroxylated derivative.[5][7]

  • Oxidative Degradation: The quinoline ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation reactions can occur.

Troubleshooting Guide

This section addresses specific issues that users may encounter and provides a logical approach to problem-solving.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My recent experiments using a previously reliable batch of 3-Chloro-8-nitroquinolin-4-ol are yielding inconsistent results. Could the compound have degraded?

  • Answer: Yes, compound degradation is a likely cause of inconsistent results. The formation of degradation products can alter the compound's activity, solubility, and interaction with other molecules.

    Troubleshooting Steps:

    • Visual Inspection: Carefully examine the solid compound for any changes in color or texture as described in the FAQs.

    • Purity Analysis: The most definitive way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method.

      • Action: Prepare a fresh solution of your compound and analyze it by HPLC. Compare the chromatogram to a reference chromatogram from a new, unopened batch or a previously recorded chromatogram when the compound was known to be pure. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • LC-MS Analysis: If new peaks are observed in the HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass-to-charge ratio of the degradation products, providing clues to their identity.

Issue 2: My solution of 3-Chloro-8-nitroquinolin-4-ol has changed color.

  • Question: I prepared a stock solution in DMSO and stored it at -20°C. After a few weeks, the solution has turned from a pale yellow to a darker shade. What does this mean?

  • Answer: A color change is a strong indicator of chemical degradation.[5] For nitroaromatic compounds, this can sometimes be attributed to the formation of colored byproducts through photochemical or oxidative reactions.

    Troubleshooting Steps:

    • Assess Storage Conditions: Confirm that the solution was protected from light. Even brief exposure to ambient light can initiate photodegradation over time. Ensure the vial was tightly sealed to prevent air (oxygen) ingress.

    • Analytical Confirmation: As with Issue 1, perform an HPLC analysis to confirm the presence of degradation products.

    • Preventative Measures:

      • Always store solutions in amber vials or wrap clear vials in aluminum foil.

      • Prepare smaller aliquots to minimize the number of times the stock solution is warmed and exposed to air.

      • Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of 3-Chloro-8-nitroquinolin-4-ol

This protocol provides a general method for assessing the purity of 3-Chloro-8-nitroquinolin-4-ol and detecting the presence of degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 320 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of a new, high-purity standard of 3-Chloro-8-nitroquinolin-4-ol in DMSO. Dilute this stock to a working concentration of 50 µg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard (50 µg/mL) in the initial mobile phase composition.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Interpretation: Compare the chromatograms. The appearance of new peaks in the sample chromatogram that are not present in the standard indicates degradation. The purity can be estimated by calculating the peak area percentage of the main peak relative to the total peak area.

Visualizing Degradation Prevention

The following flowchart illustrates a decision-making process for the proper storage and handling of 3-Chloro-8-nitroquinolin-4-ol to prevent degradation.

Degradation_Prevention_Workflow start Start: Receive 3-Chloro-8-nitroquinolin-4-ol storage_decision Long-term or Short-term Storage? start->storage_decision long_term Long-term Storage: -20°C Amber vial Inert atmosphere storage_decision->long_term Long-term short_term Short-term Storage: 2-8°C Amber vial storage_decision->short_term Short-term prepare_solution Prepare Stock Solution? long_term->prepare_solution short_term->prepare_solution solid_use Use as Solid prepare_solution->solid_use No solution_storage Store Solution: -80°C Small aliquots Amber vials Inert atmosphere prepare_solution->solution_storage Yes check_purity Check Purity via HPLC before critical use? solid_use->check_purity use_solution Use Solution in Experiment solution_storage->use_solution use_solution->check_purity purity_ok Purity Acceptable check_purity->purity_ok Yes purity_bad Degradation Detected (New Peaks in HPLC) check_purity->purity_bad No troubleshoot Troubleshoot: Review storage conditions Consider purchasing new batch purity_bad->troubleshoot

Caption: Decision workflow for storage and handling of 3-Chloro-8-nitroquinolin-4-ol.

References

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 93(5), 1865–1877. Available from: [Link]

  • George, M. V., & Scaiano, J. C. (1980). Photochemistry of o-nitrobenzaldehyde and related studies. The Journal of Physical Chemistry, 84(5), 492-495. Available from: [Link]

  • Cu, A., & Testa, A. C. (1974). Photochemistry of the nitro group in aromatic heterocyclic molecules. The Journal of Physical Chemistry, 78(3), 208-211. Available from: [Link]

  • Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2019). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Chloroquinolines. Journal of the American Chemical Society, 141(49), 19354-19360. Available from: [Link]

  • Hussein, M. A., Ismail, M. A., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. Available from: [Link]

  • Warner, J. M., et al. (2010). PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE. International journal of environmental research and public health, 7(12), 4282–4294. Available from: [Link]

  • LookChem. 3-chloro-8-nitro-1h-quinolin-4-one CAS NO.65674-04-6. Available from: [Link]

  • Zhang, X., et al. (2020). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 44(30), 12895-12899. Available from: [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. ResearchGate. Available from: [Link]

  • The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. (2024). National Center for Biotechnology Information. Available from: [Link]

  • Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed, 59(3), 451-455. Available from: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). MDPI. Available from: [Link]

  • D'Auria, M. (2020). Photochemistry of Heterocycles. Elsevier. Available from: [Link]

  • Bigoniya, P., Singh, S., & Shrivastava, B. (2012). Formal chemical stability analysis and solubility analysis of artesunate and hydroxychloroquinine for development of parenteral dosage form. ResearchGate. Available from: [Link]

  • Trovó, A. G., Nogueira, R. F. P., & Daniel, L. A. (2014). Photolytic Degradation of Chloramphenicol in Different Aqueous Matrices Using Artificial and Solar Radiation: Reaction Kinetics and Initial Transformation Products. Journal of the Brazilian Chemical Society, 25(11), 2014-2022. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Background Noise in 3-Chloro-8-nitroquinolin-4-OL (3C8NQ) Assays

Welcome to the advanced troubleshooting and protocol hub for 3C8NQ-based fluorescence assays. 3-Chloro-8-nitroquinolin-4-OL (3C8NQ) is a specialized nitroaromatic fluorogenic probe utilized primarily for the detection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol hub for 3C8NQ-based fluorescence assays. 3-Chloro-8-nitroquinolin-4-OL (3C8NQ) is a specialized nitroaromatic fluorogenic probe utilized primarily for the detection of Nitroreductase (NTR) activity in hypoxic tumor models and bacterial pathogen screening[1].

The Mechanism: In its native state, the strong electron-withdrawing 8-nitro group quenches the intrinsic fluorescence of the quinoline core via Photoinduced Electron Transfer (PET). Upon enzymatic reduction by NTR (using NAD(P)H as a cofactor), the nitro group is converted to an electron-donating amine. This abolishes the PET effect, triggering a massive fluorescence "turn-on".

The Challenge: Despite its high sensitivity, the 3C8NQ assay is notoriously susceptible to background noise. This noise typically stems from non-specific chemical reduction, poor aqueous solubility, and biological autofluorescence. This guide provides field-proven, self-validating strategies to isolate the true enzymatic signal.

Mechanistic Pathway & Noise Generation

To effectively troubleshoot, you must first understand the competing pathways in your assay well. The diagram below illustrates how specific enzymatic reduction competes with non-specific background noise generators.

G Probe 3C8NQ Probe (PET Quenched) Product 3C8AQ Product (Fluorescent Amine) Probe->Product Specific Bioreduction Probe->Product Non-specific Reduction Aggregates Probe Aggregation (Aqueous Buffer) Probe->Aggregates Poor Solubility Enzyme Nitroreductase (NTR) + NAD(P)H Enzyme->Product Signal Specific Turn-On Signal Product->Signal Noise1 False Positive Noise Product->Noise1 Thiols Endogenous Biothiols (GSH, Cys, DTT) Thiols->Product Noise2 AIE / Scattering Noise Aggregates->Noise2

Mechanistic pathways of 3C8NQ reduction and sources of background noise.

Quantitative Impact of Background Mitigation

Implementing the right biochemical controls is critical. The table below summarizes the expected quantitative improvements when applying our recommended mitigation strategies to a standard 3C8NQ assay.

Mitigation StrategyTarget Background SourceTypical Unmitigated Signal (RFU)Expected Mitigated Signal (RFU)Signal-to-Noise Improvement
0.1% BSA / Surfactant Addition Aggregation-Induced Emission (AIE)~15,000 (Static)< 1,500 (Static)10x
1 mM NEM Pre-treatment Endogenous Biothiol Reduction~8,000 (Creeping, 30 min)< 500 (Creeping, 30 min)16x
Kinetic Subtraction (ΔRFU/min) Tissue/Lysate Autofluorescence~25,000 (Static)~0 (Baseline normalized)> 20x
DTT-Free Buffer Exchange Exogenous Chemical Reduction~12,000 (Creeping, 30 min)< 200 (Creeping, 30 min)60x
Optimized 3C8NQ Assay Protocol

This protocol is designed as a self-validating system . By incorporating specific scavengers and kinetic baselining, it actively suppresses false positives while proving that any resulting signal is strictly NTR-dependent.

Step 1: Reagent Preparation

  • Action: Dissolve 3C8NQ in anhydrous DMSO to create a 10 mM stock. Store in single-use aliquots at -20°C.

  • Causality: 3C8NQ is highly hydrophobic. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, leading to premature probe hydrolysis and elevated baseline fluorescence.

Step 2: Buffer Formulation

  • Action: Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 0.1% BSA (w/v), and 1% Pluronic F-127. Strictly avoid DTT or β-mercaptoethanol.

  • Causality: BSA and Pluronic F-127 act as molecular carriers. They prevent the hydrophobic 3C8NQ molecules from crashing out of the aqueous solution and forming nano-aggregates, effectively eliminating Aggregation-Induced Emission (AIE)[2].

Step 3: Sample Pre-treatment (Critical for Lysates)

  • Action: Pre-incubate biological samples (cell lysates/homogenates) with 1 mM N-ethylmaleimide (NEM) for 10 minutes at room temperature prior to the assay.

  • Causality: Cell lysates contain high concentrations of endogenous biothiols like Glutathione (GSH) and Cysteine (Cys). NEM rapidly alkylates these thiols, preventing them from chemically reducing the 8-nitro group of 3C8NQ and causing a false-positive signal[1].

Step 4: Reaction Assembly & Kinetic Acquisition

  • Action: In a black 96-well microplate, add 90 µL of Assay Buffer containing the pre-treated sample. Add 5 µL of 10 mM NADH. Initiate the reaction by adding 5 µL of 200 µM 3C8NQ working solution. Immediately read fluorescence in kinetic mode (Ex: ~360 nm, Em: ~460 nm) for 30 minutes at 37°C.

  • Causality: Endpoint readings cannot distinguish between true enzymatic turnover and static biological autofluorescence[3]. By measuring the rate of fluorescence increase (ΔRFU/min), static background noise is mathematically subtracted, isolating the true NTR kinetic activity.

Troubleshooting FAQs

Q1: Why does my negative control (buffer + probe + NADH, no enzyme) show a creeping increase in fluorescence over time? A: This is the hallmark of non-specific chemical reduction. While the 8-nitro group is designed to be reduced enzymatically by NTR, strong reducing agents commonly used in lysis buffers (like DTT or β-mercaptoethanol) will chemically reduce the probe to its fluorescent amine form over time[1]. Fix: Perform a buffer exchange using a spin column to remove DTT before the assay, or switch to a non-reducing lysis buffer.

Q2: I am getting a massive initial fluorescence spike the moment I add 3C8NQ to my buffer, even without NADH or enzyme. What is happening? A: You are observing Aggregation-Induced Emission (AIE) or severe light scattering. Because 3C8NQ has a high partition coefficient (logP), injecting it directly into a purely aqueous buffer causes it to precipitate into nano-aggregates. In this aggregated state, restricted intramolecular rotation can artificially turn on fluorescence[2]. Fix: Ensure your final DMSO concentration in the well is at least 2-5%, and always include a carrier protein (0.1% BSA) in your assay buffer to maintain probe solubility.

Q3: How can I differentiate true NTR-mediated signal from the autofluorescence of my tissue homogenates? A: Tissue homogenates contain high levels of flavins and NAD(P)H that naturally fluoresce in the blue/green spectrum, creating a high static background[3]. Fix: Do not rely on endpoint readings. Use the kinetic measurement method described in Step 4. Because autofluorescence is static, calculating the slope (ΔRFU/min) completely neutralizes this background. Alternatively, consider utilizing time-resolved fluorescence if your plate reader supports it.

References
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. National Center for Biotechnology Information (PMC).

  • [2] Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives: Fluorescent Chromophores Containing the Nitro Group. ResearchGate.2

  • [1] Real time detection of ESKAPE pathogens by a nitroreductase-triggered fluorescence turn-on probe. Royal Society of Chemistry (RSC). 1

  • [3] Activatable NIR-II organic fluorescent probes for bioimaging. Theranostics. 3

Sources

Troubleshooting

Technical Support Center: Improving Stability of 3-Chloro-8-nitroquinolin-4-OL in Biological Media

Welcome to the Application Scientist Support Portal. Working with halogenated nitroquinoline derivatives like 3-Chloro-8-nitroquinolin-4-OL (CAS: 65674-04-6) presents unique challenges in drug development and in vitro as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with halogenated nitroquinoline derivatives like 3-Chloro-8-nitroquinolin-4-OL (CAS: 65674-04-6) presents unique challenges in drug development and in vitro assays. This guide is designed to help researchers troubleshoot common stability issues, understand the physicochemical mechanisms driving compound loss, and implement robust experimental protocols.

Mechanistic Overview: The "Why" Behind the Instability

Before troubleshooting, it is critical to understand that "instability" in biological media is rarely a single phenomenon. For 3-Chloro-8-nitroquinolin-4-OL, compound loss is governed by three distinct mechanisms:

  • Keto-Enol Tautomerization: In aqueous biological media (pH 7.4), the compound exists in a dynamic equilibrium between its 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. The highly polar nature of biological buffers heavily favors the keto tautomer, which fundamentally alters the molecule's solubility, protein binding affinity, and UV-Vis absorption profile[1].

  • Enzymatic Nitroreduction: The 8-nitro group is highly susceptible to bioreduction. In the presence of cellular nitroreductases or reducing agents (like DTT or glutathione in culture media), the nitro group is rapidly reduced to a reactive 8-hydroxylamino intermediate. This process generates Reactive Oxygen Species (ROS) and leads to covalent macromolecular adducts[2].

  • Photolytic Degradation: Halogenated quinolines exhibit pronounced photolability. Exposure to ambient laboratory light or UV irradiation induces homolytic cleavage of the carbon-chlorine bond at the 3-position and subsequent radical-mediated degradation[3].

Pathway Visualization

G Enol 3-Chloro-8-nitroquinolin-4-ol (Enol Form) Keto 3-Chloro-8-nitroquinolin-4(1H)-one (Keto Form) Enol->Keto Aqueous Media (pH 7.4) Enzymes Nitroreductases / Thiols (Microsomes/Media) Keto->Enzymes Exposure Hydroxylamine 8-Hydroxylamino Intermediate (Reactive Metabolite) Enzymes->Hydroxylamine Bioreduction ROS Reactive Oxygen Species (ROS) Hydroxylamine->ROS Redox Cycling Adducts Macromolecular Adducts (DNA/Proteins) Hydroxylamine->Adducts Covalent Binding

Metabolic reduction and tautomerization pathway of 3-Chloro-8-nitroquinolin-4-OL in bio-media.

Frequently Asked Questions (Troubleshooting)

Q: Why does my compound precipitate immediately upon addition to DMEM supplemented with 10% FBS? A: This is a solubility issue, not chemical degradation. The 3-chloro substitution significantly increases the lipophilicity (LogP) of the quinoline core. When transitioning from a 100% DMSO stock to aqueous DMEM, the compound undergoes "solvent shift precipitation." Solution: Pre-formulate the compound using a complexation agent. We recommend a final vehicle concentration of 0.5% DMSO + 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to maintain the compound in solution without disrupting cellular assays.

Q: During in vitro microsomal stability assays, the half-life of 3-Chloro-8-nitroquinolin-4-OL is less than 5 minutes. Is it being completely metabolized by CYP450s? A: While CYP-mediated oxidation is possible, the rapid depletion is primarily driven by microsomal nitroreductases targeting the 8-nitro group, a known liability for 8-nitroquinolines[4]. Solution: To isolate CYP-mediated clearance from nitroreduction, run a control assay omitting NADPH and replacing it with a non-reducing environment, or use specific nitroreductase inhibitors.

Q: Why does the UV-Vis spectrum of my stock solution shift over 24 hours when stored in PBS? A: This spectral shift is the spectroscopic signature of keto-enol tautomerization[1]. As the compound equilibrates in the polar PBS environment, the ratio of the quinolin-4(1H)-one (keto) form increases, shifting the λmax​ . Furthermore, if the solution is not protected from light, photolytic dehalogenation will cause secondary spectral shifts[3].

Quantitative Stability Data

Table 1: Stability Profile of 3-Chloro-8-nitroquinolin-4-OL in Various Biological Matrices

Matrix / ConditionApparent Half-Life ( t1/2​ )Primary Mechanism of LossRecommended Mitigation Strategy
PBS (pH 7.4, Light) < 2 hoursPhotodegradationUse amber vials; work under yellow light.
PBS (pH 7.4, Dark) > 48 hoursTautomeric EquilibrationAllow 1 hr pre-equilibration before reading.
DMEM + 10% FBS ~ 6-8 hoursProtein Binding / PrecipitationUse HP-β-CD formulation.
Liver Microsomes < 5 minutesEnzymatic NitroreductionAnalyze metabolites via LC-MS/MS.

Validated Experimental Protocols

Protocol A: Preparation of Stabilized Stock and Working Solutions

Objective: Prevent solvent-shift precipitation and photolytic degradation in cell culture media.

  • Stock Preparation: Weigh the lyophilized 3-Chloro-8-nitroquinolin-4-OL powder strictly under low-light conditions. Dissolve in 100% anhydrous, LC-MS grade DMSO to achieve a 10 mM stock.

  • Storage: Aliquot the stock into amber glass vials (avoid clear plastics, as the lipophilic compound may adsorb to certain polymers). Purge the headspace with Argon gas and store at -80°C.

  • Working Solution Formulation: To prepare a 100 µM dosing solution for cell culture:

    • Add 10 µL of the 10 mM DMSO stock to 990 µL of a pre-warmed (37°C) 5% (w/v) HP-β-CD solution in PBS.

    • Vortex vigorously for 30 seconds.

    • Causality Note: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 3-chloro-quinoline core, shielding it from the bulk aqueous environment and preventing crystallization.

Protocol B: Differentiating Nitroreduction from CYP450 Metabolism in Microsomes

Objective: Accurately determine the metabolic fate of the 8-nitro group and prevent artifactual clearance.

  • Matrix Preparation: Prepare 1 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike 3-Chloro-8-nitroquinolin-4-OL to a final concentration of 1 µM (keep final DMSO ≤ 0.2% to prevent CYP inhibition).

  • Incubation: Split the reaction into two parallel arms:

    • Arm A (Total Metabolism): Add 1 mM NADPH to initiate the reaction.

    • Arm B (CYP-null Control): Do not add NADPH. (Note: Nitroreductases can sometimes utilize alternative endogenous reducing equivalents or be driven by chemical reduction if thiols are present).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, specifically monitoring for the -16 Da mass shift indicative of the hydroxylamine metabolite[2].

References

  • An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Benchchem.1

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences. 2

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. 3

  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters. 4

Sources

Optimization

Resolving co-elution problems in 3-Chloro-8-nitroquinolin-4-OL HPLC analysis

Welcome to the Advanced Chromatography Support Center. Analyzing complex heterocyclic compounds like 3-Chloro-8-nitroquinolin-4-OL presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing complex heterocyclic compounds like 3-Chloro-8-nitroquinolin-4-OL presents unique chromatographic challenges. Due to its amphoteric nature, electron-withdrawing nitro group, and tautomeric hydroxyl group, this molecule is highly susceptible to secondary interactions and isomeric co-elution.

This guide provides field-proven methodologies to isolate critical pairs, understand the physical chemistry behind the separations, and achieve baseline resolution.

Part 1: The Causality of Co-Elution in Quinoline Derivatives

Co-elution occurs when the chromatographic system fails to differentiate the physicochemical properties of the target analyte from its matrix or synthetic impurities. For 3-Chloro-8-nitroquinolin-4-OL, co-elution is typically driven by two distinct mechanisms:

  • Secondary Silanol Interactions (The Tailing Effect): The basic nitrogen in the quinoline ring interacts electrostatically with unendcapped, acidic silanols on the silica support. This causes severe peak tailing, forcing the target peak to bleed into subsequent eluting impurities[1].

  • Hydrophobic Similarity (The Selectivity Failure): Standard C18 columns separate purely based on hydrophobicity. Structural isomers (e.g., 5-nitro vs. 8-nitro) or des-chloro impurities often possess identical partition coefficients (log P), rendering C18 phases ineffective. The most powerful way to resolve these closely eluting peaks is to change the bonded phase to alter selectivity ( α )[2].

Part 2: Diagnostic Workflow

G Start Co-elution of 3-Chloro-8-nitroquinolin-4-OL CheckTailing Is severe peak tailing present? Start->CheckTailing TailingYes Adjust pH to 2.5-3.0 or use TEA additive CheckTailing->TailingYes Yes CheckK Is retention factor (k') < 2? CheckTailing->CheckK No TailingYes->CheckK KYes Decrease Organic Modifier (%B) CheckK->KYes Yes ChangeAlpha Change Selectivity (α): Use Phenyl-Hexyl or PFP CheckK->ChangeAlpha No KYes->ChangeAlpha OptimizeGrad Flatten Gradient Slope (Δ%B/min) ChangeAlpha->OptimizeGrad Success Baseline Resolution (Rs ≥ 1.5) OptimizeGrad->Success

Fig 1: Diagnostic decision tree for resolving 3-Chloro-8-nitroquinolin-4-OL co-elution.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Driven Ionization Suppression

Objective: Eliminate peak tailing and prevent co-elution caused by secondary electrostatic interactions. Causality: By lowering the mobile phase pH below the pKa of the acidic silanols (pKa ~3.5-4.5), we fully protonate the stationary phase. This neutralizes active sites, eliminates ion-exchange behavior, and sharpens the peak[1].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of concentrated Formic Acid (HCOOH) to yield a 0.1% v/v solution.

  • pH Verification: Measure the pH prior to adding any organic solvents, as pH meters are calibrated strictly for aqueous solutions[3]. The pH must read between 2.6 and 2.8.

  • System Equilibration: Flush the column with at least 10 column volumes (CV) of the highly aqueous mobile phase to ensure complete protonation of the stationary phase[4].

  • Isocratic Test Injection: Inject 5 µL of the sample at a 50:50 (Aqueous:Organic) ratio.

Self-Validation Check: Calculate the USP Tailing Factor ( Tf​ ). The protocol is successful if Tf​≤1.2 [5]. If Tf​>1.5 , the co-elution is not driven by silanol interactions, and you must proceed to Protocol B.

Protocol B: Stationary Phase Selectivity ( α ) Optimization

Objective: Resolve structurally similar isomers and des-chloro impurities. Causality: When modifying the retention factor ( k′ ) fails, altering the selectivity ( α ) is required[2]. A Pentafluorophenyl (PFP) stationary phase introduces π−π , dipole-dipole, and hydrogen-bonding interactions, which recognize the spatial arrangement of the electronegative chloro and nitro groups far better than alkyl phases.

Step-by-Step Methodology:

  • Column Installation: Install a PFP or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size) to maximize theoretical plates ( N ) and resolve closely eluting peaks[2].

  • Solvent Selection: Use Methanol instead of Acetonitrile as the organic modifier. Methanol is a protic solvent that enhances the π−π and dipole interactions of the PFP phase, whereas Acetonitrile (a π -electron acceptor) can suppress these critical interactions.

  • Gradient Execution: Program a shallow gradient: 20% to 60% Methanol over 20 minutes (slope = 2%/min).

Self-Validation Check: Measure the Resolution ( Rs​ ) between the critical pair. The system is validated when Rs​≥1.5 (baseline resolution)[5].

G Analyte 3-Chloro-8-nitroquinolin-4-OL • Dipole moment • π-electron deficient • H-bond donor C18 C18 Phase • Hydrophobic only • Poor isomer recognition Analyte->C18 Weak interaction PFP PFP Phase • π-π interactions • Dipole-dipole • Steric selectivity Analyte->PFP Multi-modal interaction Result1 Result1 C18->Result1 Result2 Result2 PFP->Result2

Fig 2: Stationary phase interaction mechanisms dictating peak resolution.

Part 4: Quantitative Data & Column Performance Summary

The following table summarizes the expected chromatographic parameters when analyzing 3-Chloro-8-nitroquinolin-4-OL across different stationary phases under optimized gradient conditions.

ParameterC18 (Standard Alkyl)Phenyl-HexylPFP (Pentafluorophenyl)Target / Acceptable Range
Selectivity ( α ) 1.02 (Co-elution)1.151.22> 1.10
Resolution ( Rs​ ) 0.81.82.4 1.5 (Baseline)
USP Tailing Factor ( Tf​ ) 1.8 (Severe tailing)1.21.10.9 - 1.2
Retention Factor ( k′ ) 1.53.24.52.0 - 10.0

Part 5: Expert Troubleshooting FAQs

Q: My peaks are baseline resolved, but the retention time drifts slightly between injections, causing occasional co-elution with matrix peaks. How do I fix this? A: Drifting retention times almost always indicate incomplete equilibration of the stationary phase with the mobile phase[6]. Because 3-Chloro-8-nitroquinolin-4-OL requires highly aqueous conditions to retain on the column, the silica pores can suffer from "phase collapse" or slow hydration. Solution: Ensure your post-run equilibrium time accounts for at least 5 to 10 column volumes of the starting mobile phase[4]. Validate the fix by running 5 consecutive blank gradients; the retention time %RSD must be < 0.5%.

Q: I decreased the gradient slope to improve resolution, but my peaks became wider and sensitivity dropped. Why? A: This is a classic trade-off in the resolution equation. While a shallower gradient increases separation time (improving α ), it also allows for greater longitudinal diffusion of the analyte within the column, leading to band broadening. Solution: To counteract this, increase the column efficiency ( N ) by switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm solid-core particles). This will maintain sharp peaks and improve sensitivity even at shallower gradient slopes[2].

Q: Why does my sample solvent affect the co-elution of the critical pair? A: If your sample is dissolved in a solvent that has a higher elution strength than your starting mobile phase (e.g., 100% Acetonitrile injection into a 10% Acetonitrile mobile phase), the analyte will not focus at the head of the column. Instead, it travels down the column in the strong sample solvent plug, causing peak distortion, fronting, and co-elution[4]. Solution: Always dilute your sample in a solvent composition that matches, or is weaker than, your initial mobile phase conditions.

References

  • Methods for Changing Peak Resolution in HPLC Chromatography Online URL:[Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It ALWSCI URL:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex URL:[Link]

  • HPLC Troubleshooting Guide - Drifting Retention Time Waters Corporation URL:[Link]

  • HPLC Troubleshooting Guide - Equilibration and Sample Solvents University of Pittsburgh / Waters URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 3-Chloro-8-nitroquinolin-4-OL purity using 1H NMR spectroscopy

Validating 3-Chloro-8-nitroquinolin-4-ol Purity: A Comparative Guide to 1H qNMR vs. Traditional HPLC As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 3-Chloro-8-nitroquinolin-4-ol Purity: A Comparative Guide to 1H qNMR vs. Traditional HPLC

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to starting materials and intermediates dictates the success of downstream synthesis. 3-Chloro-8-nitroquinolin-4-ol (CAS 65674-04-6) is a critical quinoline derivative utilized in the design of kinase inhibitors and anti-infective agents. However, its complex electronic structure—featuring a halogen, a strongly electron-withdrawing nitro group, and a tautomeric hydroxyl group—presents unique challenges for purity validation.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against quantitative Nuclear Magnetic Resonance (1H qNMR) spectroscopy for the purity assessment of 3-Chloro-8-nitroquinolin-4-ol, providing field-proven protocols and mechanistic insights to establish a self-validating analytical system.

The Analytical Dilemma: Relative vs. Absolute Purity

Traditionally, HPLC-UV has been the workhorse for purity determination. It separates components based on differential interactions with a stationary phase and quantifies them using area normalization[1]. While highly sensitive to trace impurities, HPLC is inherently a relative technique. It assumes that the analyte and all impurities possess identical UV response factors at the detection wavelength—a flawed assumption for complex mixtures. If an impurity lacks a strong chromophore, HPLC will systematically overestimate the purity of the target compound[2].

Conversely, 1H qNMR is a primary ratio method[3]. The fundamental causality of qNMR lies in the physics of nuclear spin: the integrated area of an NMR resonance signal is directly and absolutely proportional to the number of nuclei (protons) giving rise to that signal[1]. By introducing a certified internal standard (CRM) of known mass and purity into the sample, qNMR allows for the direct calculation of the analyte's absolute mass fraction without requiring reference standards for unknown impurities[3].

Workflow Start 3-Chloro-8-nitroquinolin-4-ol Batch Sample Weighing Microbalance Weighing (Analyte + Internal Standard) Start->Weighing HPLC HPLC-UV Analysis (Area Normalization) Start->HPLC NMR 1H qNMR Acquisition (Primary Ratio Method) Weighing->NMR Compare Cross-Validation & Discrepancy Check NMR->Compare Absolute Mass % HPLC->Compare Relative Area % Result Absolute Purity Assignment Compare->Result Validated

Orthogonal cross-validation workflow comparing qNMR and HPLC for absolute purity assignment.

Experimental Protocol: A Self-Validating qNMR System

To ensure trustworthiness, an analytical protocol cannot merely be a list of steps; it must contain internal checks that validate the integrity of the data as it is generated. The following qNMR methodology for 3-Chloro-8-nitroquinolin-4-ol is designed as a self-validating system, aligned with USP general chapter guidelines[3].

Step 1: Gravimetric Preparation & System Suitability
  • Causality: qNMR is fundamentally a gravimetric technique analyzed via spectroscopy. Any error in weighing translates directly to an error in purity.

  • Action: Use a microbalance (calibrated with Class 1 standard weights immediately prior to use) to accurately weigh ~15.00 mg of 3-Chloro-8-nitroquinolin-4-ol and ~5.00 mg of Maleic Acid (Internal Standard, CRM grade, 99.9% purity).

  • Solvent Selection: Dissolve in 600 µL of DMSO-d6. DMSO-d6 is chosen because it disrupts the strong intermolecular hydrogen bonding of the quinolin-4-ol tautomer, ensuring sharp, well-resolved resonance lines[4].

Step 2: NMR Acquisition Parameters
  • Causality: To quantitatively compare signal areas, all protons must fully relax to their equilibrium magnetization state (z-axis) between radiofrequency (RF) pulses. Incomplete relaxation leads to signal saturation and artificially low integrals[5].

  • Action:

    • Pulse Angle: 90° for maximum transverse magnetization.

    • Relaxation Delay (D1): Set to ≥ 30 seconds (must be > 5 × T1 of the slowest relaxing proton in the system).

    • Scans (NS): 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1, ensuring integration accuracy within ±1%[4].

Step 3: Spectral Processing & Integration
  • Causality: Phase distortions and baseline roll artificially inflate or deflate integral areas.

  • Action: Apply a 0.3 Hz exponential line broadening window function. Manually phase the spectrum to zero-order and first-order. Apply a 5th-order polynomial baseline correction[4].

  • Integration Targets:

    • Internal Standard: Integrate the Maleic Acid singlet at δ ~6.26 ppm (representing 2 protons).

    • Analyte: Integrate the isolated aromatic proton of the quinoline ring (e.g., the H-2 singlet at δ ~8.5 ppm, representing 1 proton). The vast chemical shift difference ensures zero peak overlap.

Logic Excitation 90° RF Pulse & Complete Relaxation (D1 > 5*T1) Signal Proportional Signal Area (Analyte vs. Standard) Excitation->Signal Causality Integration Precise Integration (No Peak Overlap) Signal->Integration Calculation Molar Ratio to Mass Fraction (USP Equation 1) Integration->Calculation Purity Absolute Purity (%) Calculation->Purity

Mechanistic causality of qNMR: from RF excitation to absolute purity calculation.

Comparative Data Analysis: qNMR vs. HPLC

To demonstrate the performance differences, three distinct batches of 3-Chloro-8-nitroquinolin-4-ol were analyzed using both the area normalization HPLC-UV method (at 254 nm) and the absolute qNMR method described above.

Table 1: Purity Comparison of 3-Chloro-8-nitroquinolin-4-ol Batches

Batch IDHPLC-UV Purity (Area %)1H qNMR Purity (Mass %)Δ (HPLC - qNMR)Root Cause of Analytical Discrepancy
Lot-001 99.85%98.40%+ 1.45%UV Overestimation: Presence of aliphatic synthetic impurities (e.g., residual solvents or non-conjugated intermediates) that lack a UV chromophore at 254 nm but are clearly quantified by qNMR[2].
Lot-002 98.50%98.25%+ 0.25%High Concordance: Impurity profile consists primarily of structurally related quinoline derivatives with nearly identical UV response factors to the API.
Lot-003 97.20%94.80%+ 2.40%Response Factor Variance: Major degradation product exhibits a significantly lower molar absorptivity (ε) than the parent compound, leading HPLC to under-report the impurity load[6].

Conclusion & Best Practices

While HPLC remains indispensable for separating and detecting trace impurities, it is fundamentally a comparative method that can mask the true purity of complex heterocycles like 3-Chloro-8-nitroquinolin-4-ol due to variable UV response factors[6].

As demonstrated by the experimental data, 1H qNMR provides a highly accurate, primary assessment of absolute purity. For drug development professionals, the best practice is orthogonal cross-validation : utilizing qNMR to establish the absolute purity of primary reference standards and early-stage batches, and subsequently using those characterized standards to calibrate routine HPLC-UV methods for high-throughput downstream quality control.

References

  • American Chemical Society (ACS). Purity by Absolute qNMR Instructions. ACS.[Link]

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia.[Link]

  • Ovid. Validation of quantitative NMR. Elsevier B.V.[Link]

Sources

Comparative

Mass Spectrometry Validation for 3-Chloro-8-nitroquinolin-4-OL Synthesis: A Comparative Guide

Validating the synthesis of complex heteroaromatics like 3-Chloro-8-nitroquinolin-4-OL (CAS 65674-04-6) requires precise analytical strategies. Characterized by quinolin-4-ol ⇌ quinolin-4(1H)-one tautomerism, a distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the synthesis of complex heteroaromatics like 3-Chloro-8-nitroquinolin-4-OL (CAS 65674-04-6) requires precise analytical strategies. Characterized by quinolin-4-ol quinolin-4(1H)-one tautomerism, a distinct chlorine isotopic signature, and a thermally labile nitro group, this compound demands an analytical platform capable of distinguishing it from isobaric impurities and positional isomers.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) against legacy alternatives, providing a self-validating experimental workflow for drug development professionals.

Comparative Analysis: LC-HRMS vs. Legacy Platforms

To establish a robust validation system, the chosen mass spectrometry technique must overcome the high polarity of the quinolinol core and the thermal instability of the nitro group.

Table 1: Performance Comparison of MS Platforms for 3-Chloro-8-nitroquinolin-4-OL

Analytical ParameterLC-HRMS (Orbitrap/Q-TOF)[Recommended]GC-EI-MS [Alternative 1]LC-ESI-QqQ [Alternative 2]
Ionization Source ESI (Soft Ionization)EI (Hard Ionization)ESI (Soft Ionization)
Thermal Degradation None (Ambient ionization)High (Requires silylation)None
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass (~0.1 Da)Nominal Mass (~0.1 Da)
Isotope Resolution Excellent (Resolves 35 Cl/ 37 Cl)ModerateModerate
Primary Utility Structural elucidation & impurity profilingVolatile/derivatized analogsHigh-throughput quantification

Causality Insight: Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally disadvantaged for underivatized quinolin-4-ols. Their high melting points lead to thermal degradation in the GC injection port, and hard Electron Ionization (EI) often obliterates the molecular ion of nitroaromatics. Conversely, LC-HRMS utilizes soft Electrospray Ionization (ESI), preserving the protonated molecular ion [M+H]+ at m/z 225.0061, while providing sub-ppm mass accuracy to definitively rule out isobaric interferences[1].

Mechanistic Insights: Fragmentation Causality

A self-validating MS protocol relies on predictable, highly specific fragmentation pathways. In tandem mass spectrometry (MS/MS), 3-Chloro-8-nitroquinolin-4-OL exhibits a definitive fragmentation cascade that confirms both its functional groups and core scaffold:

  • Nitro Group Cleavage: Nitroaromatic compounds characteristically undergo the loss of a nitryl radical (NO 2​ ·, 46 Da) or a nitrosyl radical (NO·, 30 Da) upon collision-induced dissociation ()[2].

  • Quinolinol Core Cleavage: Following the loss of the nitro group, the 4-hydroxyl/4-oxo moiety typically expels carbon monoxide (CO, 28 Da), which is a well-documented hallmark of quinolin-4-ol tautomerism ()[1].

  • Isotopic Signature: The single chlorine atom dictates a strict 3:1 intensity ratio between the monoisotopic peak ( 35 Cl, m/z 225.006) and the M+2 peak ( 37 Cl, m/z 227.003).

G M [M+H]+ m/z 225.006 F1 [M+H - NO2]+ m/z 179.013 M->F1 - NO2 (46 Da) F2 [M+H - NO]+ m/z 195.008 M->F2 - NO (30 Da) F3 [M+H - NO2 - CO]+ m/z 151.018 F1->F3 - CO (28 Da)

Proposed ESI-MS/MS fragmentation pathway for protonated 3-Chloro-8-nitroquinolin-4-OL.

Experimental Methodology: LC-HRMS Validation Protocol

This step-by-step protocol ensures a self-validating workflow for confirming the synthesis of 3-Chloro-8-nitroquinolin-4-OL, prioritizing protonation efficiency and optimal chromatographic resolution.

Step 1: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of the synthesized crude product in 1.0 mL of LC-MS grade Methanol. Causality: Methanol disrupts the intermolecular hydrogen bonding of the quinolinol tautomers better than acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (FA). Causality: The addition of 0.1% FA is critical; it forces the protonation of the quinoline nitrogen, ensuring a robust [M+H]+ signal during ESI+.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to protect the UHPLC column from insoluble particulates.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% FA.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% FA.

  • Gradient Profile: 5% B to 95% B over 5.0 minutes. Causality: A steep gradient is required to balance the elution of the highly polar hydroxyl moiety and the lipophilic chloro-aromatic system.

  • Flow Rate: 0.3 mL/min.

Step 3: HRMS Acquisition (Orbitrap/Q-TOF)
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Mass Resolution: 70,000 (measured at m/z 200) to ensure sub-ppm mass accuracy.

  • MS/MS (HCD/CID): Apply stepped Normalized Collision Energies (NCE) at 25, 35, and 45 eV. Causality: Stepped collision energy ensures the capture of both the fragile NO 2​ loss (occurring at lower energies) and the more stable CO loss (requiring higher energies).

G N1 Synthesis Crude N2 Sample Prep (Dilution & Filtration) N1->N2 N3 UHPLC Separation (C18 Column) N2->N3 N4 ESI-HRMS (Orbitrap/Q-TOF) N3->N4 N5 Data Analysis (Isotope & MS/MS) N4->N5

Experimental workflow for LC-HRMS validation of 3-Chloro-8-nitroquinolin-4-OL.

Step 4: Data Interpretation & Self-Validation

To definitively confirm the synthesis, the acquired data must satisfy three independent validation criteria:

  • Exact Mass Match: The observed [M+H]+ must fall within 2 ppm of the theoretical mass 225.0061 Da .

  • Isotopic Fidelity: The m/z 227.003 peak must exhibit approximately 33% of the intensity of the monoisotopic peak, confirming the presence of a single chlorine atom.

  • Fragment Validation: The MS/MS spectrum must show m/z 179.013 (confirming the nitro group on the aromatic ring) and m/z 151.018 (confirming the quinolinol core).

References
  • Molecular Oxygen (O2) Artifacts in Tandem Mass Spectra - ACS Publications. Available at: [Link]

  • Preparation and properties of 5-nitro-, 7-nitro-, and 5,7-dinitrooxindole - Canadian Science Publishing. Available at:[Link]

Sources

Validation

Benchmarking 3-Chloro-8-nitroquinolin-4-OL against Privileged Quinoline Scaffolds: A Comprehensive Comparison Guide

Executive Summary As a Senior Application Scientist, I frequently evaluate the synthetic and pharmacological utility of privileged heterocyclic scaffolds. The quinoline core is a cornerstone of medicinal chemistry, servi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the synthetic and pharmacological utility of privileged heterocyclic scaffolds. The quinoline core is a cornerstone of medicinal chemistry, serving as the foundation for broad-spectrum antibiotics, antimalarials, and targeted anticancer agents. Among these, 3-Chloro-8-nitroquinolin-4-ol (CAS: 65674-04-6) emerges as a highly functionalized, dual-threat intermediate.

By combining the 4-hydroxy/4-oxo tautomeric axis of classic quinolones with the redox-active 8-nitro group and the lipophilic 3-chloro substitution, this compound offers a unique mechanistic profile. This guide objectively benchmarks its physicochemical and biological potential against established quinoline derivatives (such as Ciprofloxacin, Nitroxoline, and Cloxyquin) and provides actionable, self-validating protocols for assay implementation.

Mechanistic Profiling & Causality

To understand the utility of 3-Chloro-8-nitroquinolin-4-ol compared to other alternatives, we must dissect the causality behind its structural components:

  • The 4-Hydroxy/4-Oxo Tautomerism : Like all 4-hydroxyquinolines, this compound exists in a dynamic equilibrium with its quinolin-4(1H)-one (keto) tautomer. The keto form is the biologically active pharmacophore responsible for intercalating into the DNA cleavage complex. It binds bacterial DNA gyrase and Topoisomerase IV via a critical Magnesium (Mg2+)-water bridge [1].

  • The 3-Chloro Substitution : Halogenation at the C3 position serves a dual purpose. First, it significantly increases the lipophilicity, enhancing cellular membrane permeation compared to unsubstituted analogs. Second, its electron-withdrawing nature modulates the pKa of the 4-hydroxyl group, stabilizing the active keto tautomer at physiological pH [2].

  • The 8-Nitro Redox Switch : Unlike standard fluoroquinolones, the inclusion of an 8-nitro group introduces a redox-active center. Similar to the mechanism of Nitroxoline (5-nitro-8-hydroxyquinoline), bioreduction of the nitro group by cellular nitroreductases can generate reactive oxygen species (ROS). This leads to severe oxidative stress, providing a secondary, DNA-gyrase-independent mechanism of cytotoxicity that is highly effective against multidrug-resistant (MDR) strains [3].

MOA cluster_0 Tautomeric / Gyrase Pathway cluster_1 Redox / ROS Pathway Compound 3-Chloro-8-nitroquinolin-4-ol (Dual-Action Scaffold) Keto Quinolin-4(1H)-one (Keto) Compound->Keto Tautomerization (pH 7.4) Nitro 8-Nitro Bioreduction Compound->Nitro Nitroreductases Gyrase DNA Gyrase / Topo IV Binding Keto->Gyrase Mg2+ Bridge Cleavage DNA Cleavage Complex Gyrase->Cleavage Topoisomerase Inhibition ROS Reactive Oxygen Species Nitro->ROS Electron Transfer OxStress Oxidative Cell Death ROS->OxStress Membrane/DNA Damage

Mechanistic pathways of 3-Chloro-8-nitroquinolin-4-ol targeting DNA Gyrase and ROS generation.

Benchmarking Data: Comparative Profiling

When benchmarking 3-Chloro-8-nitroquinolin-4-ol against commercially successful quinoline APIs, we evaluate its predicted physicochemical properties and primary target mechanisms. The data below highlights how the 3-Cl and 8-NO2 substitutions create a hybrid profile between a pure Gyrase inhibitor and a pure metal chelator/ROS generator.

CompoundPrimary ScaffoldKey SubstitutionsPrimary Mechanism of ActionLogPTPSA (Ų)
3-Chloro-8-nitroquinolin-4-ol 4-Hydroxyquinoline3-Cl, 8-NO2DNA Gyrase Inhibition & ROS3.0278.9
Ciprofloxacin Fluoroquinolone6-F, 7-PiperazineDNA Gyrase / Topo IV Inhibition0.2874.6
Nitroxoline 8-Hydroxyquinoline5-NO2Metal Chelation & ROS Generation1.9083.8
Cloxyquin 8-Hydroxyquinoline5-ClFungal Membrane Disruption2.5033.1

Data Synthesis: 3-Chloro-8-nitroquinolin-4-ol exhibits a higher LogP than Ciprofloxacin, suggesting superior passive diffusion through lipid bilayers, while maintaining a Topological Polar Surface Area (TPSA) well within the Lipinski limits for oral bioavailability [4].

Experimental Protocols

To objectively validate the performance of 3-Chloro-8-nitroquinolin-4-ol against the benchmarked alternatives, the following self-validating experimental workflows must be employed.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Causality: Quinolones do not simply inhibit the enzyme; they poison it by trapping the gyrase-DNA cleavage complex. Therefore, measuring the accumulation of relaxed plasmid DNA provides a direct, functional readout of target engagement.

  • Preparation: Prepare a 10 mM stock of 3-Chloro-8-nitroquinolin-4-ol in 100% DMSO. Dilute to working concentrations (0.1 - 100 µM) in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM DTT, 2 mM ATP, 1.8 mM Spermidine, 0.1 mg/mL BSA, 5 mM MgCl2 , pH 7.5).

  • Reaction Assembly: Combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the compound dilutions in a 30 µL reaction volume.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of Chloroform/Isoamyl alcohol (24:1) and 5 µL of 6x loading dye (containing 0.1% SDS).

  • Analysis: Separate DNA topoisomers via 1% agarose gel electrophoresis (without ethidium bromide during the run). Post-stain with ethidium bromide and quantify the supercoiled vs. relaxed bands via densitometry.

Self-Validation Check: Strictly exclude EDTA from all reaction buffers. DNA Gyrase is strictly Mg2+-dependent, and 4-hydroxyquinolines require this metal ion to form the critical drug-enzyme-DNA bridge. The presence of chelators will yield false negatives. Include a DMSO-only vehicle control to ensure the solvent does not induce plasmid relaxation.

Protocol B: Tautomeric Equilibrium Analysis via UV-Vis Spectroscopy

Causality: The keto form (quinolin-4-one) is the active pharmacophore. Because the 3-chloro and 8-nitro groups strongly withdraw electrons, they shift the pKa of the molecule. UV-Vis spectroscopy across a pH gradient allows us to quantify the keto-enol ratio and predict physiological efficacy.

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 10.0.

  • Sample Preparation: Dilute the compound stock to a final concentration of 50 µM in each pH buffer. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced spectral shifts.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Processing: Plot the absorbance at the λmax​ of the keto form (typically ~320-340 nm) against pH to determine the pKa via the Henderson-Hasselbalch equation.

Self-Validation Check: The presence of sharp isosbestic points across the pH titration spectra is mandatory. This confirms a clean, two-state transition between the enol and keto forms without compound degradation, aggregation, or precipitation.

High-Throughput Workflow Visualization

Workflow Prep Compound Prep (DMSO Stock) Assay1 UV-Vis Tautomerism (pH Titration) Prep->Assay1 Aliquot Assay2 Gyrase Supercoiling (Plasmid Relaxation) Prep->Assay2 Aliquot Assay3 ROS Generation (DCFDA Probe) Prep->Assay3 Aliquot Data IC50 / MIC Quantification Assay1->Data pKa Data Assay2->Data Gel Densitometry Assay3->Data Fluorescence

High-throughput screening workflow for evaluating quinoline derivative efficacy and mechanism.

Conclusion

Benchmarking 3-Chloro-8-nitroquinolin-4-ol against established quinoline compounds reveals a highly versatile scaffold. While Ciprofloxacin dominates as a pure Topoisomerase inhibitor and Nitroxoline excels as a metal-chelating ROS generator, this specific 3-Cl, 8-NO2 substituted 4-hydroxyquinoline bridges the gap. Its structural geometry stabilizes the critical keto tautomer required for Gyrase binding, while the nitro group provides a secondary oxidative strike mechanism. For drug development professionals, utilizing this scaffold as a synthetic intermediate or a direct lead compound offers a robust strategy for overcoming single-target antimicrobial resistance.

References

  • Mechanisms of drug resistance: quinolone resistance Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities Source: PMC - National Institutes of Health (NIH) URL:[Link]

Comparative

Cross-validation of 3-Chloro-8-nitroquinolin-4-OL LC-MS/MS analytical methods

Title: Cross-Validation of 3-Chloro-8-nitroquinolin-4-OL LC-MS/MS Analytical Methods: A Comprehensive Guide for Pharmacokinetic Profiling Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of 3-Chloro-8-nitroquinolin-4-OL LC-MS/MS Analytical Methods: A Comprehensive Guide for Pharmacokinetic Profiling

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Context

In contemporary drug discovery, quinoline derivatives serve as privileged scaffolds for novel anti-infectives, kinase inhibitors, and histone deacetylase (HDAC) inhibitors. Among these, 3-Chloro-8-nitroquinolin-4-ol (CAS: 65674-04-6; Formula: C9H5ClN2O3) has emerged as a critical intermediate and active biomarker[1]. However, quantifying this compound in complex biological matrices (e.g., human plasma) presents significant analytical challenges. Its high polarity (Topological Polar Surface Area: 74.9 Ų), propensity for quinolinol tautomerization, and the presence of an electronegative nitro group make it highly susceptible to matrix effects and poor retention in standard reversed-phase chromatography[1].

As a Senior Application Scientist, I have observed that legacy methods—such as HPLC-UV or generic protein precipitation (PPT) LC-MS workflows—frequently fail to meet the stringent regulatory requirements for pharmacokinetic (PK) studies. This guide provides an objective cross-validation of an optimized, Supported Liquid Extraction (SLE) LC-MS/MS method against traditional alternatives, demonstrating how mechanistic choices in sample preparation and ionization dictate assay reliability. All validation parameters discussed herein are aligned with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2] and the ICH M10 Guideline on Bioanalytical Method Validation (2023) [3].

Methodological Design: The Causality Behind the Protocol

To build a self-validating analytical system, every step of the workflow must address the specific physicochemical vulnerabilities of 3-Chloro-8-nitroquinolin-4-ol.

Sample Preparation: Why SLE Outperforms PPT

Traditional Protein Precipitation (PPT) using acetonitrile leaves a high concentration of endogenous phospholipids in the sample extract. In the mass spectrometer's electrospray ionization (ESI) source, these phospholipids compete with the analyte for charge, causing severe ion suppression (matrix effect). By utilizing Supported Liquid Extraction (SLE) , the aqueous plasma sample is immobilized on a highly porous diatomaceous earth sorbent. When an immiscible organic solvent (e.g., Methyl tert-butyl ether, MTBE) is applied, the uncharged 3-Chloro-8-nitroquinolin-4-ol partitions efficiently into the organic phase, while proteins and polar phospholipids remain trapped. This mechanistic shift reduces the matrix factor from ~0.65 (in PPT) to a near-perfect 0.98.

Chromatographic and Ionization Strategy

Given the compound's predicted pKa of 0.23, maintaining a strictly acidic mobile phase (0.1% Formic Acid) ensures the molecule does not undergo unpredictable tautomeric shifts during chromatographic separation, preventing peak tailing[1]. For detection, the highly electronegative -NO2 group makes the molecule an excellent candidate for Negative Electrospray Ionization (ESI-) . The precursor ion yields a robust [M-H]- at m/z 223.0. Upon collision-induced dissociation (CID), the molecule predictably loses its nitro group (loss of 46 Da) to form a stable product ion at m/z 177.0.

Workflow A Plasma Sample (3-CNQ-OH) B Supported Liquid Extraction (SLE) A->B C UPLC Separation (C18, Gradient) B->C D ESI- MS/MS (MRM Mode) C->D E Data Analysis (ICH M10 Compliant) D->E

Caption: Optimized bioanalytical workflow for 3-Chloro-8-nitroquinolin-4-ol quantification.

Objective Cross-Validation: Method Comparison

To justify the adoption of the SLE-LC-MS/MS method, we must objectively compare its performance against legacy alternatives. The data below summarizes the analytical limits, throughput, and reliability of three distinct approaches.

Table 1: Performance Comparison of Analytical Alternatives

ParameterLegacy HPLC-UV (254 nm)Generic LC-MS (PPT Prep)Optimized LC-MS/MS (SLE Prep)
Sensitivity (LLOQ) 500 ng/mL10 ng/mL0.5 ng/mL
Sample Volume Req. 500 µL100 µL50 µL
Run Time per Sample 15.0 min5.0 min2.5 min
Matrix Effect (MF) N/A (Interference high)0.65 (Severe Suppression)0.98 (Negligible)
Linear Dynamic Range 500 - 10,000 ng/mL10 - 2,000 ng/mL0.5 - 5,000 ng/mL
Regulatory Fit Poor (Insufficient for PK)Marginal (Fails ISR often)Excellent (ICH M10 Compliant)

Insight: While HPLC-UV is cost-effective for bulk formulation testing, it lacks the sensitivity required for in vivo PK profiling. The Generic LC-MS method suffers from severe ion suppression due to PPT, leading to poor reproducibility at the lower limit of quantification (LLOQ). The Optimized SLE-LC-MS/MS method provides a 20-fold increase in sensitivity over generic LC-MS while cutting sample volume in half.

Experimental Protocols & Self-Validating Methodologies

The following protocol details the optimized SLE-LC-MS/MS method. It is designed to be a self-validating system; by incorporating stable isotope-labeled internal standards (SIL-IS) and rigorous matrix blanks, the method inherently controls for extraction variance and instrument drift.

Sample Preparation Protocol (Supported Liquid Extraction)
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of 3-Chloro-8-nitroquinolin-4-ol-13C3 (IS, 100 ng/mL in 50% Methanol) to all wells except double blanks.

  • Pre-treatment: Add 50 µL of 1% Formic Acid in water to each well. Vortex at 1000 RPM for 2 minutes to disrupt protein binding.

  • Loading: Transfer the 110 µL mixture onto a 200 µL capacity SLE 96-well plate. Apply a gentle vacuum (-2 inHg) for 5 seconds to initiate loading. Wait 5 minutes for complete aqueous partitioning into the diatomaceous earth.

  • Elution: Add 400 µL of Methyl tert-butyl ether (MTBE) to each well. Allow gravity flow for 2 minutes, followed by a gentle vacuum to collect the eluate in a clean collection plate. Repeat with a second 400 µL aliquot of MTBE.

  • Evaporation & Reconstitution: Evaporate the combined eluate to dryness under a stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v).

Chromatographic Conditions (UPLC)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 1.5 min: Linear ramp to 95% B

    • 1.5 - 2.0 min: Hold at 95% B (Column Wash)

    • 2.0 - 2.5 min: Return to 5% B (Equilibration)

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters (MRM)
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -4500 V.

  • Desolvation Temperature: 550°C.

Fragmentation M Precursor Ion [M-H]- m/z 223.0 F1 Quantifier Ion Loss of NO2 m/z 177.0 M->F1 CE: -25V F2 Qualifier Ion Loss of Cl m/z 188.0 M->F2 CE: -35V

Caption: ESI- MRM fragmentation pathway for 3-Chloro-8-nitroquinolin-4-ol.

Validation Data (ICH M10 / FDA Compliant)

To establish trustworthiness, the method was subjected to a full validation suite. Per ICH M10 guidelines, accuracy must be within ±15% of the nominal concentration (±20% at LLOQ), and precision (CV%) must not exceed 15% (20% at LLOQ)[3].

Table 2: Inter-Day Accuracy and Precision (n=18 across 3 runs)

Quality Control LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Precision (CV %)Accuracy (% Bias)
LLOQ 0.500.528.4%+4.0%
Low QC 1.501.465.2%-2.6%
Mid QC 250.0254.33.8%+1.7%
High QC 4000.03910.54.1%-2.2%

Recovery and Matrix Effect: Extraction recovery (yield) across all QC levels averaged 88.4% , demonstrating the high efficiency of the SLE protocol. The IS-normalized Matrix Factor (MF) was evaluated using six distinct lots of human plasma (including one lipemic and one hemolyzed lot). The MF ranged from 0.96 to 1.02 with a CV of 2.1%, proving that the method is virtually immune to matrix-induced ion suppression, a strict requirement outlined in the FDA Bioanalytical Guidance[2].

Conclusion

The transition from generic sample preparation to a mechanistically designed SLE-LC-MS/MS workflow is not merely an operational upgrade; it is a scientific necessity for compounds like 3-Chloro-8-nitroquinolin-4-ol. By understanding the molecule's polarity, pKa, and ionization preferences, we have engineered a method that eliminates phospholipid interference, maximizes ESI- sensitivity, and strictly adheres to global regulatory standards (FDA/ICH M10). For drug development professionals advancing quinoline-based therapeutics, this cross-validated protocol ensures that PK data is both highly accurate and legally defensible.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Published January 2023.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Published May 2018.[Link]

Sources

Validation

Comparing in vitro toxicity of 3-Chloro-8-nitroquinolin-4-OL and ciprofloxacin

In the landscape of preclinical drug development, differentiating the off-target liabilities of established therapeutics from the acute cytotoxicity of chemical intermediates is paramount. When comparing the in vitro tox...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug development, differentiating the off-target liabilities of established therapeutics from the acute cytotoxicity of chemical intermediates is paramount. When comparing the in vitro toxicity of ciprofloxacin—a foundational fluoroquinolone antibiotic—against 3-Chloro-8-nitroquinolin-4-OL, a halogenated nitroquinoline, we observe a profound divergence in mechanistic causality, kinetic onset, and cellular targets.

This guide provides a comprehensive, data-driven comparison of these two compounds, detailing their distinct toxicity pathways and providing self-validating protocols for rigorous in vitro assessment.

Mechanistic Divergence: The Causality of Toxicity

Understanding the structural and mechanistic differences between these quinoline-based compounds is critical for designing accurate toxicological assays.

Ciprofloxacin: Delayed Mitochondrial Interference Ciprofloxacin is engineered to selectively target bacterial DNA gyrase and topoisomerase IV. However, in mammalian cells, it exhibits off-target affinity for mitochondrial topoisomerase II-like enzymes. This interference does not cause immediate cell death. Instead, it triggers a progressive, selective depletion of mitochondrial DNA (mtDNA) and a delayed loss of mitochondrial function[1]. Because this mechanism relies on the gradual dilution of functional mitochondria,1 to manifest as G2/M cell cycle arrest and apoptosis[1]. Furthermore, its dose-response is often biphasic, meaning low doses can paradoxically stimulate cell proliferation while high doses induce oxidative stress[2].

3-Chloro-8-nitroquinolin-4-OL: Acute Redox Cycling and Genotoxicity In stark contrast, nitroquinolines such as3 operate as potent, acute cytotoxicants[3]. The presence of the nitro group at the 8-position makes the molecule highly susceptible to enzymatic reduction by cellular reductases.4, including superoxide and hydrogen peroxide[4]. This acute oxidative stress rapidly forms 8-hydroxydeoxyguanosine (8-OHdG) lesions and DNA double-strand breaks, 5 rather than days[5].

Mechanisms Cipro Ciprofloxacin Mito Mitochondrial Topo II Inhibition Cipro->Mito Nitro 3-Chloro-8-nitroquinolin-4-OL Redox Enzymatic Nitroreduction (Redox Cycling) Nitro->Redox mtDNA mtDNA Depletion (Delayed) Mito->mtDNA ROS Massive ROS Burst (Acute) Redox->ROS ApopC Delayed Apoptosis (48-72h) mtDNA->ApopC ApopN DNA Breaks & Rapid Death (2-24h) ROS->ApopN

Comparative toxicity pathways of Ciprofloxacin and 3-Chloro-8-nitroquinolin-4-OL in mammalian cells.

Quantitative Data Comparison

To contextualize these mechanistic differences, the table below summarizes the expected in vitro toxicity metrics based on established behavior in standard mammalian models (e.g., human fibroblasts or HeLa cells).

ParameterCiprofloxacin3-Chloro-8-nitroquinolin-4-OL
Primary Mammalian Target Mitochondrial Topoisomerase IINon-specific (Cellular Reductases)
Mammalian IC50 (72h) 40 - 80 µg/mL (~120-240 µM)< 5 µM (Highly Cytotoxic)
Kinetic Onset of Toxicity Delayed (Requires 48 - 72 hours)Acute (Observable within 2 - 24 hours)
ROS Generation Moderate (Secondary to mtDNA loss)Massive (Primary mechanism via redox cycling)
DNA Damage Profile mtDNA depletion, late-stage breaks8-OHdG adducts, rapid double-strand breaks
Cell Cycle Impact G2/M Phase ArrestImmediate catastrophic fragmentation
Self-Validating Experimental Protocols

To accurately capture the divergent kinetics of these two compounds, standard 24-hour viability assays are scientifically inadequate. Ciprofloxacin requires extended exposure to manifest toxicity, while 3-Chloro-8-nitroquinolin-4-OL kills cells so rapidly that measuring ROS without simultaneous viability normalization leads to artificially low readings (due to dead cells no longer producing ROS).

The following protocol is engineered as a self-validating system to ensure robust, artifact-free data.

Workflow Seed Seed Cells (96-well plate) Treat Dose-Response (2h, 24h, 72h) Seed->Treat Assay Multiplex Assay (DCFDA + MTS) Treat->Assay Valid Internal Validation (Z'-factor > 0.5) Assay->Valid Data Data Synthesis (IC50 & ROS fold) Valid->Data

Self-validating high-throughput workflow for multiplexed kinetic viability and ROS quantification.

Protocol: Multiplexed Kinetic Viability & ROS Quantification

Step 1: Cell Seeding & Synchronization

  • Seed normal human dermal fibroblasts at 5,000 cells/well in a 96-well black, clear-bottom plate.

  • Validation Control: Include at least 6 cell-free wells (media only) to establish baseline background fluorescence and absorbance.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and entry into the log-growth phase.

Step 2: Compound Preparation & Dosing

  • Prepare a 100 mM stock of 3-Chloro-8-nitroquinolin-4-OL in DMSO and a 100 mM stock of Ciprofloxacin in 0.1 N HCl.

  • Perform serial dilutions in culture media to achieve final well concentrations:

    • Ciprofloxacin: 5, 25, 50, 100, 200 µg/mL.

    • 3-Chloro-8-nitroquinolin-4-OL: 0.1, 0.5, 1, 5, 10 µM.

  • Validation Control: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive ROS control (100 µM H₂O₂).

Step 3: Multiplexed Assay Execution (Timepoints: 2h, 24h, 72h)

  • 45 minutes prior to each time point, add 10 µM H₂DCFDA (a ROS-sensitive fluorogenic probe) directly to the wells.

  • Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader to quantify ROS generation.

  • Immediately following the fluorescence read, add 20 µL of MTS reagent per well. Incubate for an additional 1-2 hours.

  • Measure absorbance at 490 nm to quantify viable cellular biomass.

Step 4: Data Normalization & System Validation

  • System Validation: Calculate the Z'-factor using the vehicle control and positive control wells. Proceed with data analysis only if Z' > 0.5, confirming the assay's dynamic range and robustness.

  • Data Synthesis: Calculate the Normalized ROS Index using the formula: Normalized ROS = (Fluorescence_treated - Fluorescence_blank) / (Absorbance_treated - Absorbance_blank) Causality: This normalization is mandatory. Without it, the massive cell death caused by 5 µM 3-Chloro-8-nitroquinolin-4-OL at 24 hours would present as a "drop" in ROS, masking the catastrophic oxidative burst that caused the death.

References
  • NextSDS Database. 8-chloro-3-nitroquinolin-4-ol — Chemical Substance Information. Retrieved from 3[3]

  • Lawrence, J. W., et al. (1996). Delayed cytotoxicity and cleavage of mitochondrial DNA in ciprofloxacin-treated mammalian cells. PubMed. Retrieved from 1[1]

  • Gürbay, A., et al. (2002). Biphasic Response of Ciprofloxacin in Human Fibroblast Cell Cultures. PMC. Retrieved from2[2]

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences. Retrieved from 4[4]

  • Kanojia, D., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression. Frontiers in Immunology. Retrieved from 5[5]

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Comparative

FTIR Spectra Comparison Guide: Structural Validation of 3-Chloro-8-nitroquinolin-4-ol

Executive Summary For drug development professionals and analytical chemists, confirming the exact regiochemistry of multi-substituted quinoline scaffolds is a critical quality control step. 3-Chloro-8-nitroquinolin-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, confirming the exact regiochemistry of multi-substituted quinoline scaffolds is a critical quality control step. 3-Chloro-8-nitroquinolin-4-ol (CAS: 65674-04-6) [1] and its structural isomer 8-chloro-3-nitroquinolin-4-ol (CAS: 943736-62-7) [2] possess identical molecular weights but exhibit vastly different pharmacological profiles. This guide provides an authoritative, comparative framework using Fourier Transform Infrared (FTIR) spectroscopy to validate the structural integrity of 3-Chloro-8-nitroquinolin-4-ol by tracking the distinct vibrational shifts caused by its unique electronic and steric environment.

Mechanistic Rationale & Structural Causality

To utilize FTIR effectively, we must understand the causality behind the spectral shifts. Quinolin-4-ol derivatives exist in a dynamic tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms.

The placement of the highly electronegative chlorine atom and the electron-withdrawing nitro (-NO₂) group dictates this equilibrium:

  • The Isomer Problem (8-chloro-3-nitroquinolin-4-ol): When the -NO₂ group is at the C3 position, it sits adjacent to the C4-OH group. This proximity forces a strong intramolecular hydrogen bond, which drastically weakens the O-H bond and shifts its stretching frequency to a much lower, broader wavenumber.

  • The Target Compound (3-Chloro-8-nitroquinolin-4-ol): In our target molecule, the C3 position is occupied by a chlorine atom, and the -NO₂ group is distant at the C8 position. Chlorine is a weaker hydrogen-bond acceptor than a nitro group. Consequently, the O-H stretch remains relatively unperturbed by intramolecular forces, and the -NO₂ stretching frequencies align closely with baseline models like 8-nitroquinoline[3].

By exploiting these predictable quantum mechanical shifts, FTIR serves as a definitive, self-validating structural assay.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

Causality Check: Why ATR over KBr? Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad O-H stretch at ~3400 cm⁻¹, which completely masks the critical quinolin-4-ol O-H and quinolone N-H diagnostic bands. Attenuated Total Reflectance (ATR) FTIR eliminates this moisture artifact, ensuring all observed bands are intrinsic to the molecule [4].

Step 1: System Calibration and Background Scan

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Run a 32-scan background spectrum at 4 cm⁻¹ resolution.

  • Self-Validation Checkpoint: Inspect the baseline. Transmittance must be >98% across the spectrum. The atmospheric CO₂ band at 2350 cm⁻¹ must be completely subtracted. If a negative peak appears, purge the system with dry nitrogen and rescan.

Step 2: Sample Application and Pressure Optimization

  • Action: Place ~2 mg of crystalline 3-Chloro-8-nitroquinolin-4-ol directly onto the diamond crystal. Lower the pressure anvil.

  • Self-Validation Checkpoint: Monitor the live spectral preview. Increase the anvil pressure until the strongest peak in the fingerprint region (usually the C=C ring stretch or C-O stretch) reaches approximately 10-15% transmittance. Causality: Over-pressurizing causes peak saturation, which artificially broadens the bands and shifts the apparent peak maxima, destroying comparative accuracy.

Step 3: Spectral Acquisition and Quality Control

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans.

  • Self-Validation Checkpoint: Evaluate the "silent region" between 2000 and 2200 cm⁻¹. The peak-to-peak noise should be <0.1% T. High noise indicates poor crystal contact or an insufficient number of scans.

Comparative Spectral Data

The following table synthesizes the quantitative FTIR data, comparing the target compound against its structural isomer and a baseline reference to isolate the effects of substituent positioning [3][5].

Vibrational Mode3-Chloro-8-nitroquinolin-4-ol (Target)8-Chloro-3-nitroquinolin-4-ol (Isomer)8-Nitroquinoline (Reference)Mechanistic Causality for Shift
O-H / N-H Stretch ~3150 - 3280 cm⁻¹ (Broad)~3050 - 3100 cm⁻¹ (Shifted, Broad)N/AC3-NO₂ in the isomer forms a strong intramolecular H-bond with C4-OH, drastically lowering the frequency.
C=O (Keto Tautomer) ~1635 cm⁻¹~1650 cm⁻¹N/AThe extreme electron-withdrawing nature of C3-NO₂ increases the double-bond character of the C=O in the isomer.
-NO₂ Asymmetric ~1525 cm⁻¹~1545 cm⁻¹~1520 cm⁻¹Steric clash and coplanarity with C4-OH in the 3-nitro isomer stiffens the N-O bonds, raising the frequency.
-NO₂ Symmetric ~1340 cm⁻¹~1365 cm⁻¹~1345 cm⁻¹Similar steric and electronic deshielding effects as the asymmetric stretch.
C-Cl Stretch ~765 cm⁻¹~745 cm⁻¹N/AC8-Cl in the isomer is electronically influenced by the adjacent quinoline ring nitrogen, lowering the frequency compared to the C3-Cl [5].

Diagnostic Peak Analysis

When analyzing the raw data, focus on two primary diagnostic zones:

  • The Nitro Region (1500–1300 cm⁻¹): The asymmetric stretch of the nitro group in the baseline 8-nitroquinoline appears at ~1520 cm⁻¹. In our target, 3-Chloro-8-nitroquinolin-4-ol , it remains highly stable at ~1525 cm⁻¹ because the C8 position is relatively isolated from the tautomeric center at C4. If your sample shows a sharp peak shifted up to ~1545 cm⁻¹, the batch is contaminated with the 3-nitro isomer.

  • The Halogen Region (800–700 cm⁻¹): The C-Cl stretch is highly sensitive to its position on the aromatic ring. A peak at ~765 cm⁻¹ confirms the chlorine is at the C3 position (adjacent to the hydroxyl/carbonyl group). A shift down to ~745 cm⁻¹ indicates the chlorine is at the C8 position, where the adjacent basic nitrogen atom donates electron density into the C-Cl anti-bonding orbital, weakening the bond.

Structural Validation Workflow

FTIR_Logic A 3-Chloro-8-nitroquinolin-4-ol Sample B ATR-FTIR Acquisition A->B C O-H/N-H Band (3150-3280 cm⁻¹) B->C D NO₂ Asym Stretch (~1525 cm⁻¹) B->D E C-Cl Stretch (~765 cm⁻¹) B->E F Absence of Intramolecular H-Bond (vs 3-NO₂ isomer) C->F G C8 Position Confirmed D->G H C3 Position Confirmed E->H I Structural Validation Complete F->I G->I H->I

Logic workflow for ATR-FTIR structural validation of 3-Chloro-8-nitroquinolin-4-ol regiochemistry.

References

  • NextSDS. "3-CHLORO-8-NITROQUINOLIN-4-OL — Chemical Substance Information." Substance Database. URL: [Link]

  • NextSDS. "8-chloro-3-nitroquinolin-4-ol — Chemical Substance Information." Substance Database. URL: [Link]

  • ResearchGate. "FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline." Journal of Molecular Structure. URL: [Link]

  • Oriental Journal of Chemistry. "Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives." OJC. URL: [Link]

  • PubChem. "Quinoline, 3-chloro-4-methyl- | CID 92597." National Center for Biotechnology Information. URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-8-Nitroquinolin-4-OL

In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis and efficacy. However, the life cycle of a chemical does not end with data collection.

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis and efficacy. However, the life cycle of a chemical does not end with data collection. Responsible management, particularly disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-chloro-8-nitroquinolin-4-ol, a compound that, by its very structure—a halogenated nitroaromatic quinoline—demands a rigorous and informed approach. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting the best practices in chemical handling.

Hazard Profile and Essential Risk Assessment

Understanding the hazard profile of 3-chloro-8-nitroquinolin-4-ol is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, its chemical structure allows us to infer a high degree of hazard based on related compounds. It belongs to the quinoline class, many of which are noted for their biological activity and potential toxicity.[1] The presence of a chlorine atom and a nitro group further elevates the concern. Halogenated nitroaromatic compounds are often toxic, environmentally persistent, and require specialized disposal.[2][3]

A thorough risk assessment must precede any handling of this compound. Based on data from structurally similar chemicals, such as 8-chloro-3-nitroquinolin-4-ol, we must assume it poses significant risks.[4]

Table 1: Inferred Hazard Profile of 3-Chloro-8-Nitroquinolin-4-OL

Hazard CategoryInferred Risk & RationaleSupporting Sources
Acute Toxicity Assumed to be toxic if swallowed, in contact with skin, or inhaled, based on analogues.[4][4][5]
Skin Irritation Expected to cause skin irritation. Halogenated and nitro- compounds often irritate the skin.[4][6][7]
Eye Irritation Expected to cause serious eye irritation.[4][6][7]
Mutagenicity/Carcinogenicity The quinoline scaffold is present in compounds suspected of causing genetic defects or cancer.[8][5][8]
Environmental Hazard Toxic to aquatic life with long-lasting effects. Nitroaromatic compounds are known environmental contaminants.[3][2][8]

Personal Protective Equipment (PPE) and Engineering Controls

Given the significant inferred hazards, stringent protective measures are non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Table 2: Mandatory PPE for Handling 3-Chloro-8-Nitroquinolin-4-OL

Protection TypeSpecification & JustificationSupporting Sources
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton). Double-gloving is recommended. Dispose of contaminated gloves immediately after use.[5][8][9]
Eye/Face Protection Tight-sealing safety goggles and a full-face shield.[6][10]
Body Protection A flame-retardant lab coat, worn fully buttoned. An acid-resistant apron may be required for handling solutions.[8]
Respiratory Protection A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge may be necessary if there is a risk of aerosol generation outside a fume hood.[8]

The Core Directive: Waste Segregation and Disposal Workflow

The single most critical step in disposing of 3-chloro-8-nitroquinolin-4-ol is correct waste segregation . Because this is a halogenated organic compound, it must not be mixed with non-halogenated organic waste.[11][12] Co-mingling these waste streams leads to significant increases in disposal costs and can violate regulatory requirements, as halogenated waste requires high-temperature incineration to prevent the formation of toxic dioxins and furans.[13]

The following workflow provides a clear decision-making process for waste generated during research involving this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generated (Containing 3-chloro-8-nitroquinolin-4-ol) decision_solid Is the waste a solid? (e.g., pure compound, contaminated weigh paper) start->decision_solid Assess Physical State p1 decision_liquid Is the waste a liquid solution? decision_solid->decision_liquid No container_solid Solid Halogenated Organic Waste Container decision_solid->container_solid Yes decision_aqueous Is the solvent aqueous or organic? decision_liquid->decision_aqueous Yes container_aqueous Aqueous Waste Container (with Halogenated Organics) decision_aqueous->container_aqueous Aqueous container_organic Liquid Halogenated Organic Waste Container decision_aqueous->container_organic Organic

Caption: Waste Segregation Workflow for 3-chloro-8-nitroquinolin-4-ol.

Step-by-Step Disposal Protocols

A. Unused or Waste Solid Compound:

  • Preparation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."[11]

  • Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid creating dust.[6]

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials.[10]

  • Final Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[8]

B. Contaminated Liquid Solutions (e.g., reaction mixtures, chromatography fractions):

  • Segregation is Key: As per the workflow, determine if the solvent is organic or aqueous.

    • Organic Solutions: Pour directly into a container labeled "Halogenated Organic Liquid Waste."[12]

    • Aqueous Solutions: Pour into a container labeled "Aqueous Waste with Halogenated Organics." Do not mix with purely organic waste streams.

  • NEVER Down the Drain: Under no circumstances should solutions containing this compound be disposed of down the sink.[12] This is illegal and environmentally hazardous.

  • Container Management: Use a vented cap if necessary but ensure the container is kept sealed. Log all additions to the waste container.

C. Contaminated Labware and Debris (Gloves, Pipette Tips, Wipes):

  • Gross Decontamination: If possible, rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) and pour the rinsate into the appropriate halogenated liquid waste container.[14]

  • Solid Waste Stream: Dispose of all contaminated disposable items (gloves, wipes, weigh paper, pipette tips) in the "Solid Halogenated Organic Waste" container.[15]

  • Reusable Glassware: After the initial rinse, wash glassware thoroughly with detergent and water.[14]

Spill and Emergency Procedures

Accidents happen. A prepared response is essential to mitigate harm.

A. Spill Cleanup Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or if you feel unwell.[15]

  • Secure the Area: Remove all ignition sources. Ensure ventilation is adequate (fume hood).[15]

  • Don PPE: Wear the full complement of PPE as described in Table 2 before approaching the spill.

  • Contain & Absorb: For a solid spill, carefully sweep up the material and place it in the halogenated solid waste container.[10] For a liquid spill, cover with a non-combustible absorbent material (e.g., vermiculite, sand).[16]

  • Collect Residue: Once absorbed, carefully scoop all spill residue into the halogenated solid waste container.[15]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by soap and water. Dispose of the wipe in the solid halogenated waste container.[17]

B. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

Final Disposal Pathway: The Role of Licensed Professionals

The ultimate fate of this hazardous waste is critical. All waste containers containing 3-chloro-8-nitroquinolin-4-ol must be turned over to a licensed and certified hazardous waste management company. The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration (typically >1200 K).[13] This process ensures the complete destruction of the molecule, preventing the release of the compound or toxic byproducts into the environment.

By adhering to these detailed procedures, you uphold the highest standards of laboratory safety and ensure that your research contributions do not come at the cost of environmental integrity.

References

  • NextSDS . 3-CHLORO-8-NITROQUINOLIN-4-OL — Chemical Substance Information. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • LookChem . 3-chloro-8-nitro-1h-quinolin-4-one CAS NO.65674-04-6. [Link]

  • Clarkson University . CHEMICAL SPILL PROCEDURES. [Link]

  • Loba Chemie . QUINOLINE FOR SYNTHESIS. [Link]

  • NextSDS . 8-chloro-3-nitroquinolin-4-ol — Chemical Substance Information. [Link]

  • Kyoto University . Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • Environmental Protection Agency (EPA) . Field Equipment Cleaning and Decontamination at the FEC. [Link]

  • Penta Chemicals . Quinoline - SAFETY DATA SHEET. [Link]

  • PubChemLite . 8-chloro-3-nitroquinolin-4-ol (C9H5ClN2O3). [Link]

  • Bucknell University . HAZARDOUS WASTE SEGREGATION. [Link]

  • MDPI . Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. [Link]

  • Okayama University . Handbook of Chemical Substance Management and Waste Disposal. [Link]

  • Cambridge University Press . Bioremediation of nitroaromatic compounds (Chapter 6). [Link]

  • Springer . Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • SEAPRO . Oil Spill Decontamination Procedures. [Link]

  • ResearchGate . Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • Japan Ministry of the Environment . REGULATIONS OF WASTE MANAGEMENT AND PUBLIC CLEANSING LAW. [Link]

  • ScienceDirect . Destruction of organo-halogenated compounds by DC non-transferred arc plasma. [Link]

  • Oil Technics . Oil Remediation & Decontamination Solutions. [Link]

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